molecular formula C14H17Cl2NO B15615038 Cendifensine CAS No. 1034048-49-1

Cendifensine

Katalognummer: B15615038
CAS-Nummer: 1034048-49-1
Molekulargewicht: 286.2 g/mol
InChI-Schlüssel: HVLPRTLORBIKNG-AWEZNQCLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cendifensine is a useful research compound. Its molecular formula is C14H17Cl2NO and its molecular weight is 286.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

1034048-49-1

Molekularformel

C14H17Cl2NO

Molekulargewicht

286.2 g/mol

IUPAC-Name

(3,4-dichlorophenyl)-[(3S)-3-propylpyrrolidin-3-yl]methanone

InChI

InChI=1S/C14H17Cl2NO/c1-2-5-14(6-7-17-9-14)13(18)10-3-4-11(15)12(16)8-10/h3-4,8,17H,2,5-7,9H2,1H3/t14-/m0/s1

InChI-Schlüssel

HVLPRTLORBIKNG-AWEZNQCLSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

The Discovery and Synthesis of Centanafadine: A Triple Reuptake Inhibitor for ADHD

Author: BenchChem Technical Support Team. Date: December 2025

Princeton, NJ and Tokyo, Japan - Centanafadine (B1258622), an investigational non-stimulant medication, is emerging as a promising therapeutic agent for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). Developed by Otsuka Pharmaceutical, this first-in-class norepinephrine (B1679862), dopamine (B1211576), and serotonin (B10506) reuptake inhibitor (NDSRI) presents a novel pharmacological approach to managing the core symptoms of ADHD in children, adolescents, and adults.[1][2] This in-depth technical guide provides a comprehensive overview of the discovery, synthesis pathway, mechanism of action, and clinical development of centanafadine for researchers, scientists, and drug development professionals.

Discovery and Development

Centanafadine, formerly known as EB-1020, originated from the acquisition of DOV Pharmaceutical by Euthymics Bioscience.[3] The development was later spun off to Neurovance, which was subsequently acquired by Otsuka Pharmaceutical in March 2017.[3] The rationale behind its development was to create a compound that could modulate three key neurotransmitter systems implicated in ADHD—norepinephrine (NE), dopamine (DA), and serotonin (5-HT)—to offer a broader spectrum of symptom control.[4][5] On November 24, 2025, Otsuka announced the submission of a New Drug Application (NDA) to the U.S. Food and Drug Administration (FDA) for centanafadine for the treatment of ADHD.[1]

Synthesis Pathway

The chemical synthesis of centanafadine, chemically named (1R,5S)-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane, is a multi-step process that begins with the commercially available starting material, 2-naphthylacetonitrile (B189437). The pathway involves the stereoselective formation of a cyclopropane (B1198618) ring, reduction of a nitrile group, cyclization to form the bicyclic core, and a final reduction to yield the desired amine.

Experimental Protocol: Synthesis of (1R,5S)-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane

The following protocol is a generalized representation based on patented methodologies.

Step 1: Synthesis of [(1S,2R)-2-(aminomethyl)-1-(naphthalen-2-yl)cyclopropyl]methanol

This initial step involves the reaction of 2-naphthylacetonitrile with (S)-(+)-epichlorohydrin in the presence of a strong base to form a cyclopropane intermediate, which is then reduced in situ.

Step 2: Synthesis of (1R,5S)-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexan-2-one

This step involves the cyclization of the amino alcohol intermediate from the previous step to form the lactam.

Step 3: Synthesis of (1R,5S)-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane

The lactam is reduced to the corresponding amine. The crude (1R,5S)-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexan-2-one is dissolved in THF. The solution is cooled to 0°C, and borane-dimethylsulfide complex is added slowly. The mixture is heated to reflux for 2 hours. After cooling to 0°C, methanol (B129727) is added, followed by 6N HCl. The mixture is heated to reflux for 1 hour, then cooled. The pH is adjusted with 50% NaOH, and the product is extracted with methylene (B1212753) chloride. The combined organic extracts are dried, filtered, and concentrated.

Step 4: Formation of (1R,5S)-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane Hydrochloride

The final step involves the formation of the hydrochloride salt for improved stability and handling. The crude (1R,5S)-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane is dissolved in ethyl acetate. The solution is heated to 60°C, and a 2M solution of HCl in diethyl ether is added dropwise until the pH is between 1 and 2. The mixture is stirred at 60°C for 1 hour and then cooled to room temperature. The resulting solid is collected by filtration, washed with ethyl acetate, and dried under vacuum to yield the hydrochloride salt of centanafadine.

Synthesis_Pathway cluster_0 Step 1: Cyclopropanation and Reduction cluster_1 Step 2: Lactam Formation cluster_2 Step 3: Amine Formation cluster_3 Step 4: Salt Formation 2-Naphthylacetonitrile 2-Naphthylacetonitrile Cyclopropane_Intermediate [(1S,2R)-2-(aminomethyl)-1- (naphthalen-2-yl)cyclopropyl]methanol 2-Naphthylacetonitrile->Cyclopropane_Intermediate Strong Base, In situ reduction Epichlorohydrin Epichlorohydrin Epichlorohydrin->Cyclopropane_Intermediate Lactam (1R,5S)-1-(naphthalen-2-yl)-3- azabicyclo[3.1.0]hexan-2-one Cyclopropane_Intermediate->Lactam Cyclization Centanafadine_Base (1R,5S)-1-(naphthalen-2-yl)-3- azabicyclo[3.1.0]hexane Lactam->Centanafadine_Base Reduction (e.g., Borane) Centanafadine_HCl Centanafadine HCl Centanafadine_Base->Centanafadine_HCl HCl in Ether

Centanafadine Synthesis Pathway

Mechanism of Action

Centanafadine is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[3] It exhibits its therapeutic effects by binding to the transporters for norepinephrine (NET), dopamine (DAT), and serotonin (SERT), thereby blocking the reuptake of these neurotransmitters from the synaptic cleft. This leads to an increase in the extracellular concentrations of norepinephrine, dopamine, and serotonin in the brain, which are crucial for regulating attention, mood, and impulse control.[5]

Experimental Protocol: Monoamine Reuptake Inhibition Assay

The potency of centanafadine at each monoamine transporter is determined using a radiolabeled neurotransmitter uptake inhibition assay.

  • Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are stably transfected with plasmids encoding for human NET, DAT, or SERT.

  • Assay Procedure:

    • Transfected cells are seeded in 96-well plates.

    • Cells are washed with Krebs-HEPES buffer and then pre-incubated with varying concentrations of centanafadine.

    • A fixed concentration of a radiolabeled substrate ([³H]Norepinephrine for NET, [³H]Dopamine for DAT, or [³H]Serotonin for SERT) is added to initiate uptake.

    • The reaction is terminated by washing with ice-cold buffer.

    • Intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration of centanafadine that inhibits 50% of the specific uptake (IC50) is calculated. Non-specific uptake is determined in the presence of a known potent inhibitor.

Mechanism_of_Action cluster_synapse Synaptic Cleft cluster_transporters Monoamine Transporters Centanafadine Centanafadine NET NET Centanafadine->NET Inhibition DAT DAT Centanafadine->DAT Inhibition SERT SERT Centanafadine->SERT Inhibition Presynaptic_Neuron Presynaptic Neuron Neurotransmitters_Synapse Norepinephrine Dopamine Serotonin Presynaptic_Neuron->Neurotransmitters_Synapse Release Postsynaptic_Neuron Postsynaptic Neuron Neurotransmitters_Synapse->NET Reuptake Neurotransmitters_Synapse->DAT Reuptake Neurotransmitters_Synapse->SERT Reuptake Receptors Postsynaptic Receptors Neurotransmitters_Synapse->Receptors Binding Receptors->Postsynaptic_Neuron Signal Transduction

Centanafadine's Mechanism of Action

Quantitative Data Summary

Centanafadine demonstrates a distinct profile of transporter inhibition, with the highest affinity for the norepinephrine transporter.

ParameterNorepinephrine Transporter (NET)Dopamine Transporter (DAT)Serotonin Transporter (SERT)Reference
In Vitro IC50 6 nM38 nM83 nM[4]
In Vivo IC50 132 ± 65 ng/mL1580 ± 186 ng/mL1760 ± 309 ng/mL[1][4]
IC50 Ratio 1614[3]

Pharmacokinetic Properties (Adults)

ParameterValueReference
Time to Peak Plasma Concentration (Tmax) 1-3 hours[6]
Elimination Half-life (t1/2) ~4 hours[6]

Clinical Efficacy and Safety

Four pivotal Phase 3 clinical trials have demonstrated the efficacy and safety of centanafadine in children, adolescents, and adults with ADHD.[1] Across these studies, centanafadine showed statistically significant and clinically meaningful improvements in ADHD symptoms compared to placebo, as measured by the ADHD Rating Scale-5 (ADHD-RS-5) in children and adolescents, and the ADHD Investigator Symptom Rating Scale (AISRS) in adults.[1][2]

In a Phase 3 trial in adolescents (ages 13-17), a high dose of centanafadine (328.8 mg once daily) resulted in significant reductions in ADHD-RS-5 scores compared to placebo.[5] In adult trials, both 200 mg/day and 400 mg/day doses of centanafadine demonstrated statistically significant improvements in AISRS total scores versus placebo.[7]

Centanafadine has been generally well-tolerated in clinical trials. The most common treatment-emergent adverse events reported in children and adolescents were decreased appetite, nausea, rash, fatigue, abdominal pain, and somnolence.[1] In adults, the most common adverse events were decreased appetite and headache.[1] Preclinical and clinical data suggest a low potential for abuse and dependence.[1]

Clinical_Trial_Workflow Screening Patient Screening (ADHD Diagnosis) Randomization Randomization Screening->Randomization Treatment_Group Centanafadine (e.g., 200mg or 400mg/day) Randomization->Treatment_Group Placebo_Group Placebo Randomization->Placebo_Group Primary_Endpoint Primary Endpoint Assessment (e.g., Change in ADHD-RS-5 or AISRS score) Treatment_Group->Primary_Endpoint Placebo_Group->Primary_Endpoint Data_Analysis Statistical Analysis Primary_Endpoint->Data_Analysis Results Efficacy and Safety Results Data_Analysis->Results

Generalized Clinical Trial Workflow

Conclusion

Centanafadine represents a significant advancement in the pharmacological treatment of ADHD. Its unique triple reuptake inhibitor profile offers a novel mechanism of action that has demonstrated efficacy and a favorable safety profile across a broad age range of patients. With its potential to address the complex neurobiological underpinnings of ADHD, centanafadine holds promise as a valuable new treatment option for individuals with this condition.

References

Cendifensine: A Technical Overview of its Interaction with Monoamine Transporters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cendifensine is recognized as a monoamine reuptake inhibitor, targeting the serotonin (B10506) transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine (B1211576) transporter (DAT)[1][2]. These transporters are critical components of neuronal signaling, responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signal. The inhibition of these transporters by molecules like this compound leads to an increase in the extracellular concentrations of serotonin, norepinephrine, and dopamine, which is a common mechanism of action for many antidepressant and psychostimulant drugs. This technical guide provides an in-depth look at the methodologies used to characterize the binding affinity of compounds like this compound for these transporters.

Data Presentation

A comprehensive search of scientific literature and databases did not yield specific quantitative binding affinity values (Kᵢ or IC₅₀) for this compound's interaction with SERT, NET, and DAT. Therefore, a data table summarizing this information cannot be provided at this time.

Experimental Protocols: Radioligand Binding Assays

The gold standard for determining the binding affinity of a compound to a receptor or transporter is the radioligand binding assay.[3] This method allows for the quantification of the interaction between a test compound (like this compound) and its target protein by measuring the displacement of a radioactive ligand that is known to bind to the target.

Objective:

To determine the binding affinity (expressed as the inhibition constant, Kᵢ) of a test compound for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.

Materials:
  • Membrane Preparations: Cell membranes isolated from cell lines (e.g., HEK293 or CHO) stably expressing the human SERT, NET, or DAT.

  • Radioligands:

    • For SERT: [³H]citalopram or [³H]paroxetine

    • For NET: [³H]nisoxetine or [³H]tomoxetine

    • For DAT: [³H]WIN 35,428 or [³H]GBR-12935

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: Typically a Tris-based buffer containing salts (e.g., NaCl, KCl, MgCl₂) at a physiological pH.

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail: A liquid that emits light when it interacts with radioactive particles.

  • Glass Fiber Filters: To separate bound from unbound radioligand.

  • Filtration Apparatus: A cell harvester or vacuum manifold.

  • Scintillation Counter: To measure radioactivity.

Procedure:
  • Incubation:

    • In a multi-well plate, combine the membrane preparation, a fixed concentration of the appropriate radioligand, and varying concentrations of the test compound (this compound).

    • For each transporter, "total binding" wells (containing membranes and radioligand only) and "non-specific binding" wells (containing membranes, radioligand, and a high concentration of a known, non-radioactive inhibitor for that transporter) are included.

    • The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a set period to allow the binding to reach equilibrium.

  • Filtration:

    • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand.

    • The filters are then washed multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification:

    • The filters are dried, and a scintillation cocktail is added.

    • The radioactivity retained on each filter is measured using a scintillation counter.

  • Data Analysis:

    • Specific Binding: Calculated by subtracting the non-specific binding from the total binding.

    • IC₅₀ Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

    • Kᵢ Calculation: The binding affinity of the test compound (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation:

      • Kᵢ = IC₅₀ / (1 + [L]/K𝒹)

      • Where:

        • [L] is the concentration of the radioligand used in the assay.

        • K𝒹 is the dissociation constant of the radioligand for the transporter.

Visualizations

Experimental Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Membrane Preparation (SERT, NET, or DAT) Incubation Incubation (Membranes + Radioligand + this compound) Membranes->Incubation Radioligand Radioligand ([³H]-ligand) Radioligand->Incubation Compound Test Compound (this compound) Compound->Incubation Filtration Filtration (Separate bound from unbound) Incubation->Filtration Counting Scintillation Counting (Measure radioactivity) Filtration->Counting IC50 IC₅₀ Determination Counting->IC50 Ki Kᵢ Calculation (Cheng-Prusoff Equation) IC50->Ki

Caption: Workflow of a radioligand binding assay to determine binding affinity.

This compound's Mechanism of Action at the Synapse

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Neurotransmitters) NT Neurotransmitters (Serotonin, Norepinephrine, Dopamine) Vesicle->NT Release SERT SERT NET NET DAT DAT NT->SERT Reuptake NT->NET Reuptake NT->DAT Reuptake Receptors Postsynaptic Receptors NT->Receptors Binding This compound This compound This compound->SERT Inhibits This compound->NET Inhibits This compound->DAT Inhibits

Caption: this compound inhibits the reuptake of neurotransmitters at the synapse.

References

Pharmacokinetics of Cendifensine in Animal Models: A Methodological and Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, detailed preclinical pharmacokinetic data for Cendifensine (also known as NOE-115) in animal models is not extensively available in the public domain. This compound is a monoamine reuptake inhibitor that targets the serotonin (B10506) transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine (B1211576) transporter (DAT)[1][2][3]. It is currently under development by Noema Pharma[2]. This guide provides a comprehensive overview of the standard methodologies and data presentation for the preclinical pharmacokinetic profiling of a compound with a similar mechanism of action, using hypothetical data for illustrative purposes. This information is intended for researchers, scientists, and drug development professionals.

Introduction to Preclinical Pharmacokinetics

Pharmacokinetics (PK) is a fundamental discipline in pharmacology that describes the time course of a drug's absorption, distribution, metabolism, and excretion (ADME) in the body. Preclinical PK studies in animal models are critical for predicting the human PK profile, establishing a safe starting dose for clinical trials, and understanding the relationship between drug concentration and its pharmacological effect. For a centrally-acting agent like this compound, a triple reuptake inhibitor, key objectives of animal PK studies include assessing its brain penetration and distribution in addition to its systemic exposure.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducibility and reliability of pharmacokinetic data. Below are typical methodologies employed in the preclinical evaluation of a novel central nervous system (CNS) drug.

Animal Models

The choice of animal species is a critical consideration in preclinical PK studies. Rodents, such as Sprague-Dawley rats and CD-1 mice, are commonly used for initial screening due to their well-characterized physiology and ease of handling. Non-rodent species, such as beagle dogs or cynomolgus monkeys, are often used in later-stage preclinical development to provide data from a species more phylogenetically related to humans.

Drug Formulation and Administration

The drug is typically formulated in a vehicle appropriate for the intended route of administration. For intravenous (IV) administration, the compound is dissolved in a buffered aqueous solution. For oral (PO) administration, it may be formulated as a solution, suspension, or in a solid dosage form.

  • Intravenous (IV) Administration: A single bolus dose is administered via a cannulated vein (e.g., tail vein in rodents, cephalic vein in dogs) to determine the drug's distribution and elimination characteristics in the absence of an absorption phase.

  • Oral (PO) Administration: The drug is administered via oral gavage to assess its oral bioavailability and absorption rate.

Sample Collection
  • Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing from a cannulated artery or vein (e.g., jugular vein in rats) or via sparse sampling techniques. Blood is typically collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to obtain plasma.

  • Brain Tissue Sampling: In rodent studies, animals are often euthanized at specific time points, and brains are rapidly excised, rinsed, and homogenized to determine the concentration of the drug in the CNS.

Bioanalytical Method

A sensitive and specific bioanalytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), is developed and validated to quantify the drug concentration in plasma and brain homogenate. The method validation typically includes assessments of linearity, accuracy, precision, selectivity, and stability.

Data Analysis and Presentation

Pharmacokinetic parameters are calculated from the plasma and brain concentration-time data using non-compartmental analysis (NCA). The key parameters are summarized in tables to facilitate comparison across species, dose levels, and routes of administration.

Hypothetical Pharmacokinetic Parameters in Rats

The following table presents hypothetical pharmacokinetic data for a triple reuptake inhibitor, "Compound X," following intravenous and oral administration to Sprague-Dawley rats.

ParameterIV Administration (1 mg/kg)PO Administration (5 mg/kg)
Cmax (ng/mL) 250 ± 45180 ± 32
Tmax (h) 0.081.5
AUC0-t (ng·h/mL) 450 ± 78980 ± 155
AUC0-inf (ng·h/mL) 465 ± 821020 ± 168
t1/2 (h) 3.5 ± 0.63.8 ± 0.7
Cl (L/h/kg) 2.15 ± 0.38-
Vdss (L/kg) 5.8 ± 1.1-
F (%) -44

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-t: Area under the concentration-time curve from time 0 to the last measurable concentration; AUC0-inf: Area under the concentration-time curve from time 0 to infinity; t1/2: Elimination half-life; Cl: Clearance; Vdss: Volume of distribution at steady state; F: Oral bioavailability.

Hypothetical Brain Penetration Data in Rats

This table illustrates the brain-to-plasma concentration ratio of "Compound X" at different time points after a single oral dose in rats.

Time Point (h)Mean Plasma Concentration (ng/mL)Mean Brain Concentration (ng/g)Brain/Plasma Ratio
1 1752101.2
4 901151.3
8 45601.3
24 571.4

Visualizations

Diagrams are powerful tools for illustrating complex processes and relationships in pharmacokinetic studies.

Experimental Workflow

The following diagram outlines the typical workflow for a preclinical pharmacokinetic study.

Experimental_Workflow cluster_pre_study Pre-Study Phase cluster_study_conduct Study Conduct cluster_post_study Post-Study Phase Formulation Drug Formulation Dosing Dosing (IV/PO) Formulation->Dosing Animal_Acclimation Animal Acclimation & Cannulation Animal_Acclimation->Dosing Sample_Collection Blood & Tissue Sample Collection Dosing->Sample_Collection Sample_Analysis Bioanalysis (LC-MS/MS) Sample_Collection->Sample_Analysis PK_Analysis Pharmacokinetic Data Analysis Sample_Analysis->PK_Analysis Reporting Reporting PK_Analysis->Reporting

Caption: A generalized workflow for preclinical pharmacokinetic studies.

Signaling Pathway of a Triple Reuptake Inhibitor

This diagram illustrates the mechanism of action of a serotonin, norepinephrine, and dopamine reuptake inhibitor.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Vesicles (5-HT, NE, DA) Serotonin 5-HT Vesicle->Serotonin Release Norepinephrine NE Vesicle->Norepinephrine Release Dopamine DA Vesicle->Dopamine Release SERT SERT NET NET DAT DAT Serotonin->SERT Reuptake Receptors Postsynaptic Receptors Serotonin->Receptors Norepinephrine->NET Reuptake Norepinephrine->Receptors Dopamine->DAT Reuptake Dopamine->Receptors This compound This compound This compound->SERT Inhibition This compound->NET Inhibition This compound->DAT Inhibition

Caption: Mechanism of action of a triple reuptake inhibitor like this compound.

Conclusion

While specific pharmacokinetic data for this compound in animal models remains proprietary, this guide outlines the standard industry practices for conducting and presenting such studies for a CNS-active compound. The methodologies and data presentation formats described herein provide a framework for the preclinical pharmacokinetic evaluation of novel drug candidates, which is essential for their successful translation to clinical development. As more information on this compound becomes publicly available, a more detailed and specific analysis of its pharmacokinetic profile will be possible.

References

Cendifensine: A Technical Guide to Solubility and Stability Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cendifensine is a monoamine reuptake inhibitor that has been investigated for the treatment of several central nervous system disorders. As with any drug candidate, a thorough understanding of its physicochemical properties is paramount for formulation development, ensuring therapeutic efficacy, and meeting regulatory standards. This technical guide provides a comprehensive overview of the essential solubility and stability studies for this compound. Due to the limited publicly available proprietary data for this compound, this guide focuses on best-practice methodologies and presents illustrative data to guide researchers in their own investigations. Detailed experimental protocols for determining solubility and conducting stability-indicating studies are provided, alongside visualizations of key pathways and workflows to aid in conceptual understanding.

Introduction to this compound

This compound, also known as NOE-115, is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI)[1]. Its chemical structure is (S)-(3,4-dichlorophenyl)(3-propylpyrrolidin-3-yl)methanone[2]. By blocking the reuptake of these key neurotransmitters, this compound increases their extracellular concentrations in the synaptic cleft, which is the underlying mechanism for its potential therapeutic effects in conditions such as major depressive disorder and binge-eating disorder[1]. The pyrrolidine (B122466) moiety in its structure is a common feature in many biologically active compounds and can influence properties such as solubility[3][4].

Mechanism of Action: Monoamine Reuptake Inhibition

This compound exerts its pharmacological effects by binding to and inhibiting the serotonin (B10506) transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine (B1211576) transporter (DAT)[2]. This inhibition blocks the reabsorption of serotonin, norepinephrine, and dopamine from the synaptic cleft back into the presynaptic neuron, thereby enhancing neurotransmission.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Presynaptic_Vesicle Vesicles with Neurotransmitters (5-HT, NE, DA) 5HT 5-HT Presynaptic_Vesicle->5HT Release NE NE Presynaptic_Vesicle->NE Release DA DA Presynaptic_Vesicle->DA Release SERT SERT NET NET DAT DAT 5HT->SERT Reuptake Postsynaptic_Receptors Postsynaptic Receptors 5HT->Postsynaptic_Receptors Binds NE->NET Reuptake NE->Postsynaptic_Receptors Binds DA->DAT Reuptake DA->Postsynaptic_Receptors Binds Signal_Transduction Signal Transduction Pathways Postsynaptic_Receptors->Signal_Transduction Activates This compound This compound This compound->SERT Inhibits This compound->NET Inhibits This compound->DAT Inhibits Start Start: Excess solid this compound Add_Solvent Add solvent (e.g., buffer at specific pH) Start->Add_Solvent Equilibrate Equilibrate on a shaker (e.g., 24-48 hours at controlled temperature) Add_Solvent->Equilibrate Filter Filter to remove undissolved solid (e.g., 0.22 µm PVDF filter) Equilibrate->Filter Quantify Quantify concentration of dissolved this compound in the filtrate using a validated HPLC-UV method Filter->Quantify End End: Determine thermodynamic solubility Quantify->End Start Start: this compound Sample Stress Apply Stress Conditions Start->Stress Acid Acid Hydrolysis (e.g., HCl) Stress->Acid Base Base Hydrolysis (e.g., NaOH) Stress->Base Oxidation Oxidation (e.g., H₂O₂) Stress->Oxidation Thermal Thermal Stress (e.g., Heat) Stress->Thermal Photo Photostability (e.g., UV/Vis light) Stress->Photo Analysis Analyze stressed samples using a stability-indicating HPLC method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Identify Identify and characterize degradation products (e.g., LC-MS) Analysis->Identify End End: Establish degradation profile Identify->End

References

A Technical Guide to the Preclinical Safety Profile of Cendifensine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed quantitative preclinical safety data for cendifensine is not extensively available in the public domain. This guide summarizes the known mechanism of action and outlines the standard preclinical safety assessment framework relevant to a molecule of this class. The experimental protocols and data tables presented are illustrative of industry-standard practices for regulatory submission and are not based on publicly released data for this compound.

Introduction to this compound and its Mechanism of Action

This compound is an investigational triple reuptake inhibitor that modulates the activity of three key monoamine neurotransmitters in the brain. It simultaneously blocks the serotonin (B10506) transporter (SERT), the norepinephrine (B1679862) transporter (NET), and the dopamine (B1211576) transporter (DAT).[1] This mode of action suggests its potential therapeutic application in neuropsychiatric disorders such as depression. The preclinical safety evaluation of such a compound is critical to understanding its potential risks prior to human clinical trials. A thorough assessment typically involves a battery of in vitro and in vivo studies designed to identify potential toxicities and to establish a safe starting dose for Phase I clinical trials.

The diagram below illustrates the fundamental mechanism of action of this compound at the synaptic cleft.

Mechanism of Action of this compound cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron presynaptic_neuron Presynaptic Neuron Terminal vesicle Vesicles with Neurotransmitters (5-HT, NE, DA) synaptic_cleft Synaptic Cleft vesicle->synaptic_cleft Neurotransmitter Release SERT SERT NET NET DAT DAT postsynaptic_neuron Postsynaptic Neuron receptor_5HT 5-HT Receptors receptor_5HT->postsynaptic_neuron Signal Transduction receptor_NE NE Receptors receptor_NE->postsynaptic_neuron Signal Transduction receptor_DA DA Receptors receptor_DA->postsynaptic_neuron Signal Transduction synaptic_cleft->SERT Reuptake of 5-HT synaptic_cleft->NET Reuptake of NE synaptic_cleft->DAT Reuptake of DA synaptic_cleft->receptor_5HT 5-HT Binding synaptic_cleft->receptor_NE NE Binding synaptic_cleft->receptor_DA DA Binding This compound This compound This compound->SERT Blocks This compound->NET Blocks This compound->DAT Blocks

Caption: this compound inhibits SERT, NET, and DAT on the presynaptic neuron.

Standard Preclinical Safety and Toxicology Workflow

The preclinical development of a central nervous system (CNS) drug like this compound follows a structured workflow. This process is designed to satisfy regulatory requirements (e.g., from the FDA, EMA) and to ensure patient safety. The workflow generally includes safety pharmacology, genotoxicity, and repeat-dose toxicity studies.

The diagram below outlines a typical workflow for these preclinical safety assessments.

Standard Preclinical Safety Assessment Workflow cluster_in_vitro In Vitro / Ex Vivo Studies cluster_in_vivo In Vivo Studies cluster_regulatory Regulatory Submission receptor_binding Receptor Binding Profile (Determine off-target activity) safety_pharm_core Core Battery Safety Pharmacology (CNS, Cardiovascular, Respiratory) receptor_binding->safety_pharm_core herg_assay hERG Channel Assay (Assess proarrhythmic potential) herg_assay->safety_pharm_core genotoxicity_in_vitro In Vitro Genotoxicity (Ames, MLA) genotoxicity_in_vivo In Vivo Genotoxicity (Micronucleus Test) genotoxicity_in_vitro->genotoxicity_in_vivo dose_ranging Dose-Range Finding Studies (Rodent & Non-Rodent) safety_pharm_core->dose_ranging genotoxicity_in_vivo->dose_ranging repeat_dose Repeat-Dose Toxicity (e.g., 28-day in Rodent & Non-Rodent) dose_ranging->repeat_dose noael Determine NOAEL (No-Observed-Adverse-Effect Level) repeat_dose->noael ind_submission Investigational New Drug (IND) Submission noael->ind_submission

Caption: A typical workflow for preclinical safety assessment of a CNS drug candidate.

Key Areas of Preclinical Safety Assessment

These studies are conducted early in development to identify potential off-target effects.

  • Illustrative Experimental Protocol: hERG Potassium Channel Assay

    • Objective: To assess the potential for this compound to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel, which is a key indicator of potential cardiac proarrhythmic risk (QT prolongation).

    • Methodology: A validated patch-clamp electrophysiology assay is performed using a cell line stably expressing the hERG channel (e.g., HEK293 cells). Cells are exposed to a range of this compound concentrations (e.g., 0.01 µM to 10 µM). The inhibitory effect on the hERG current is measured and compared to a vehicle control and a positive control (e.g., E-4031). The concentration at which 50% of the current is inhibited (IC50) is calculated.

  • Illustrative Data Table: In Vitro Safety Pharmacology Profile

    Target Assay Type This compound Activity (IC50 or Ki) Potential Implication
    hERG Channel Patch Clamp > 10 µM Low risk of QT prolongation
    5-HT2A Receptor Radioligand Binding 5 µM Potential for serotonergic side effects at high doses
    Alpha-1 Adrenergic Receptor Radioligand Binding > 10 µM Low risk of orthostatic hypotension

    | Muscarinic M1 Receptor | Radioligand Binding | > 10 µM | Low risk of anticholinergic side effects |

These studies investigate the effects of the drug on major physiological systems.

  • Illustrative Experimental Protocol: Cardiovascular Safety in a Non-Rodent Model (e.g., Beagle Dog)

    • Objective: To evaluate the effects of this compound on cardiovascular parameters, including blood pressure, heart rate, and electrocardiogram (ECG) intervals.

    • Methodology: Conscious, telemeterized beagle dogs are administered single oral doses of this compound at multiple levels (e.g., 1, 3, and 10 mg/kg) and a vehicle control. Cardiovascular parameters are continuously monitored for up to 24 hours post-dose. Data are analyzed for statistically significant changes from baseline and compared to the vehicle control group.

  • Illustrative Data Table: In Vivo Cardiovascular Safety Summary

    Parameter Species Dose (mg/kg) Result (Mean Change from Baseline)
    Mean Arterial Pressure Beagle Dog 1 No significant change
    3 +5 mmHg
    10 +15 mmHg
    Heart Rate Beagle Dog 1 No significant change
    3 +10 bpm
    10 +25 bpm

    | QTc Interval | Beagle Dog | 10 | < 10 ms (B15284909) change |

A battery of tests is used to assess the potential for the drug to cause genetic mutations or chromosomal damage.

  • Illustrative Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

    • Objective: To determine if this compound can induce gene mutations in several strains of Salmonella typhimurium and Escherichia coli.

    • Methodology: The bacterial strains are exposed to various concentrations of this compound, both with and without metabolic activation (using a liver S9 fraction). The number of revertant colonies (mutated bacteria) is counted and compared to a vehicle control. Known mutagens are used as positive controls. A positive result is a dose-dependent increase in revertant colonies.

  • Illustrative Data Table: Genotoxicity Battery Results

    Assay System Metabolic Activation Result
    Ames Test S. typhimurium, E. coli With and Without Negative
    Mouse Lymphoma Assay L5178Y cells With and Without Negative

    | In Vivo Micronucleus Test | Rodent bone marrow | N/A | Negative |

These studies evaluate the toxicological effects of the drug after repeated administration over a period of time (e.g., 28 or 90 days).

  • Illustrative Experimental Protocol: 28-Day Oral Toxicity Study in Rats

    • Objective: To identify potential target organs of toxicity and to determine the No-Observed-Adverse-Effect Level (NOAEL) following 28 days of daily oral administration.

    • Methodology: Groups of rats (e.g., Sprague-Dawley) of both sexes are administered this compound daily by oral gavage at three dose levels (e.g., 10, 30, and 100 mg/kg/day) and a vehicle control. Clinical signs, body weight, and food consumption are monitored throughout the study. At the end of the treatment period, blood samples are collected for hematology and clinical chemistry analysis. Animals are euthanized, and a full necropsy and histopathological examination of tissues are performed.

  • Illustrative Data Table: Summary of 28-Day Repeat-Dose Toxicity in Rats

    Dose Group (mg/kg/day) Key Findings
    10 No treatment-related adverse findings.
    30 Mild, adaptive liver enzyme elevation (ALT, AST) without corresponding histopathological changes.
    100 Liver enzyme elevation, decreased body weight gain, and evidence of minimal centrilobular hepatocellular hypertrophy.

    | NOAEL | 10 mg/kg/day |

Conclusion

The preclinical safety assessment of this compound, as a triple reuptake inhibitor, would involve a comprehensive evaluation of its on-target and off-target pharmacology, its effects on vital organ systems, its genotoxic potential, and its toxicity profile upon repeated administration. The illustrative data and protocols provided in this guide represent the standard approach to characterizing the safety profile of such a compound. The outcomes of these studies are fundamental for establishing a risk-benefit profile and for guiding the design of safe and informative first-in-human clinical trials.

References

An In-depth Technical Guide to the Chemical Structure of Cendifensine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cendifensine, also known as NOE-115, is a novel monoamine reuptake inhibitor currently under investigation for various neurological and psychiatric disorders.[1] As a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), its unique triple-action mechanism presents a promising therapeutic profile.[1] This document provides a comprehensive technical overview of the chemical structure of this compound, detailing its physicochemical properties, the experimental methodologies typically employed for its structural elucidation, and its molecular mechanism of action.

Chemical Identity and Properties

This compound is a chiral small molecule featuring a central pyrrolidine (B122466) ring. Its systematic chemical name is (3,4-dichlorophenyl)-[(3S)-3-propylpyrrolidin-3-yl]methanone.[1][2] The structure is characterized by a 3,4-dichlorophenyl ketone group and a propyl group attached to the same stereocenter of the pyrrolidine ring.

Quantitative Structural and Physicochemical Data

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

IdentifierValueSource
IUPAC Name (3,4-dichlorophenyl)-[(3S)-3-propylpyrrolidin-3-yl]methanonePubChem[2], Wikipedia[1]
CAS Number 1034048-49-1Wikipedia[1], PubChem[2]
Chemical Formula C₁₄H₁₇Cl₂NOWikipedia[1], PubChem[2]
Molecular Weight 286.20 g/mol Wikipedia[1], PubChem[2]
SMILES CCC[C@@]1(CCNC1)C(=O)C2=CC(=C(C=C2)Cl)ClPubChem[2]
InChIKey HVLPRTLORBIKNG-AWEZNQCLSA-NPubChem[2]

Experimental Protocols for Structural Elucidation

The definitive structure of a novel chemical entity like this compound is established through a combination of spectroscopic and analytical techniques. While specific raw data from the initial discovery is proprietary, the following protocols describe the standard methodologies used for such a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental for determining the carbon-hydrogen framework of a molecule.

  • ¹H NMR (Proton NMR): This technique is used to identify the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, ¹H NMR would confirm the presence of the propyl group (distinct triplet and sextet patterns), the protons on the pyrrolidine ring, and the aromatic protons on the dichlorophenyl group (showing characteristic splitting patterns). Commercial suppliers of this compound confirm the availability of ¹H NMR data for batch verification.[3]

  • ¹³C NMR (Carbon NMR): This experiment determines the number of non-equivalent carbons and their chemical environment (e.g., alkyl, aromatic, carbonyl). Key signals would correspond to the carbonyl carbon of the ketone, the carbons of the dichlorophenyl ring, the quaternary carbon of the pyrrolidine, and the carbons of the propyl chain.

  • 2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for assembling the molecular structure.

    • COSY (Correlation Spectroscopy) would establish proton-proton couplings, for instance, within the propyl group and the pyrrolidine ring.

    • HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is critical for connecting the dichlorophenyl ketone moiety to the quaternary carbon of the pyrrolidine ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₁₄H₁₇Cl₂NO). The characteristic isotopic pattern of the two chlorine atoms would be a key confirmatory feature in the mass spectrum.

X-ray Crystallography

X-ray crystallography provides the absolute, unambiguous 3D structure of a molecule in its crystalline state.

  • Protocol: A suitable single crystal of this compound (often as a salt, such as the hydrochloride form mentioned in patents[4]) is grown. This crystal is then mounted in an X-ray diffractometer. As X-rays pass through the crystal, they are diffracted into a unique pattern. By analyzing the positions and intensities of these diffracted spots, the electron density map of the molecule can be calculated, revealing the precise spatial arrangement of every atom, bond lengths, and bond angles, and confirming the (S)-stereochemistry at the C3 position of the pyrrolidine ring.

Below is a logical workflow for the structural elucidation process.

G cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_confirmation Confirmation Synthesis Chemical Synthesis of This compound MS Mass Spectrometry (MS) - Determine Molecular Formula Synthesis->MS Sample NMR NMR Spectroscopy (1H, 13C, 2D) - Establish Connectivity Synthesis->NMR Sample XRay X-Ray Crystallography - Determine 3D Structure - Confirm Stereochemistry Synthesis->XRay Crystal Sample Structure Final Structure Confirmed MS->Structure NMR->Structure XRay->Structure

Logical Workflow for Structural Elucidation of this compound.

Mechanism of Action & Signaling Pathway

This compound functions as a serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA) reuptake inhibitor.[3][5] It binds to and blocks the function of the respective monoamine transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).

By inhibiting these transporters, this compound prevents the reabsorption of these neurotransmitters from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration and prolonged availability of serotonin, norepinephrine, and dopamine in the synapse, thereby enhancing neurotransmission in all three systems. This "triple-action" is believed to contribute to a broader spectrum of therapeutic effects compared to more selective reuptake inhibitors.

The signaling pathway initiated by this compound's action is depicted below.

G cluster_transporters Presynaptic Transporters cluster_synapse Synaptic Cleft This compound This compound SERT SERT This compound->SERT Inhibits NET NET This compound->NET Inhibits DAT DAT This compound->DAT Inhibits Serotonin Serotonin (5-HT) SERT->Serotonin Reuptake Blocked Norepinephrine Norepinephrine (NE) NET->Norepinephrine Reuptake Blocked Dopamine Dopamine (DA) DAT->Dopamine Reuptake Blocked Postsynaptic Postsynaptic Receptors (Enhanced Activation) Serotonin->Postsynaptic Increased Signaling Norepinephrine->Postsynaptic Increased Signaling Dopamine->Postsynaptic Increased Signaling

Mechanism of Action of this compound at the Synapse.

References

Methodological & Application

Application Notes and Protocols for Cendifensine in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cendifensine, also known as NOE-115, is a monoamine reuptake inhibitor that targets the serotonin (B10506) transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine (B1211576) transporter (DAT)[1][2]. As a small molecule inhibitor, proper preparation and handling are crucial for obtaining reliable and reproducible results in in vitro cell culture experiments. These application notes provide a generalized protocol for dissolving and preparing this compound for use in cell culture, based on established best practices for small molecule compounds. It is important to note that as a relatively new compound, a specific, validated dissolution protocol for this compound is not widely published. Therefore, the following recommendations should be considered as a starting point, and optimization by the end-user is highly recommended.

Data Presentation: Solvent and Stock Solution Recommendations

The choice of solvent is critical for ensuring the solubility and stability of this compound, as well as minimizing any potential off-target effects on the cells. For many water-insoluble small molecules used in cell culture, Dimethyl sulfoxide (B87167) (DMSO) is a common and effective solvent[3][4][5]. The following table summarizes key considerations for preparing a this compound stock solution.

ParameterRecommendationKey Considerations
Primary Solvent High-purity, sterile-filtered Dimethyl sulfoxide (DMSO)DMSO is a powerful solvent for many organic compounds and is miscible with cell culture media. However, it can be toxic to cells at higher concentrations[3][5].
Stock Concentration 10-50 mMA high-concentration stock solution allows for small volumes to be added to the culture medium, minimizing the final solvent concentration.
Final Solvent Conc. < 0.5% (v/v) , ideally ≤ 0.1%It is crucial to keep the final DMSO concentration in the cell culture medium as low as possible to avoid solvent-induced artifacts or cytotoxicity[3].
Storage of Stock -20°C or -80°CAliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
Vehicle Control EssentialAlways include a control group of cells treated with the same final concentration of the solvent (e.g., DMSO) without this compound to account for any solvent effects[3].

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound. The molar mass of this compound is 286.20 g/mol [6].

Materials:

  • This compound powder

  • High-purity, sterile-filtered DMSO

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molar Mass ( g/mol )

      • Mass (mg) = 10 mmol/L * 0.001 L * 286.20 g/mol * 1000 mg/g = 2.862 mg

  • Weigh the this compound:

    • In a sterile microcentrifuge tube, carefully weigh out 2.862 mg of this compound powder using a calibrated analytical balance.

  • Dissolve in DMSO:

    • Add 1 mL of high-purity, sterile-filtered DMSO to the microcentrifuge tube containing the this compound powder.

  • Ensure Complete Dissolution:

    • Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but be cautious of potential compound degradation with excessive heat.

  • Storage:

    • Aliquot the 10 mM this compound stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Dilution of this compound Stock Solution for Cell Culture Application

This protocol outlines the steps to dilute the 10 mM this compound stock solution to a final working concentration in your cell culture medium.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed, complete cell culture medium

  • Sterile pipette tips and tubes

Procedure:

  • Determine the Final Working Concentration:

    • Decide on the final concentration of this compound you wish to test in your experiment (e.g., 1 µM, 10 µM, etc.).

  • Calculate the Dilution Factor:

    • For a final concentration of 10 µM from a 10 mM stock, the dilution factor is 1:1000.

  • Prepare the Final Dilution:

    • Aseptically add the appropriate volume of the 10 mM this compound stock solution to your pre-warmed complete cell culture medium. For a 1:1000 dilution, add 1 µL of the 10 mM stock solution to every 1 mL of cell culture medium.

    • Mix gently by pipetting up and down or swirling the culture vessel.

  • Prepare the Vehicle Control:

    • In a separate culture vessel, add the same volume of DMSO (without this compound) to the same volume of cell culture medium. For a 1:1000 dilution, this would be 1 µL of DMSO per 1 mL of medium. This will serve as your vehicle control.

  • Treat the Cells:

    • Remove the existing medium from your cultured cells and replace it with the medium containing the desired final concentration of this compound or the vehicle control.

  • Incubation:

    • Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).

Mandatory Visualizations

Cendifensine_Preparation_Workflow cluster_prep Stock Solution Preparation cluster_culture Cell Culture Application cluster_analysis Experimental Analysis weigh Weigh this compound Powder dissolve Dissolve in DMSO (e.g., 10 mM) weigh->dissolve Add Solvent aliquot Aliquot Stock Solution dissolve->aliquot Vortex to Mix store Store at -20°C / -80°C aliquot->store dilute Dilute Stock in Culture Medium store->dilute Use one aliquot treat_cells Treat Cells dilute->treat_cells vehicle Prepare Vehicle Control (DMSO in Medium) vehicle->treat_cells Parallel Treatment incubate Incubate Cells treat_cells->incubate analyze Analyze Experimental Outcome incubate->analyze Cendifensine_Signaling_Pathway cluster_transporters Monoamine Transporters cluster_neurotransmitters Extracellular Neurotransmitters This compound This compound SERT SERT This compound->SERT Inhibits NET NET This compound->NET Inhibits DAT DAT This compound->DAT Inhibits Serotonin Serotonin SERT->Serotonin Increases Extracellular Level Norepinephrine Norepinephrine NET->Norepinephrine Increases Extracellular Level Dopamine Dopamine DAT->Dopamine Increases Extracellular Level Postsynaptic_Receptors_S Postsynaptic Serotonin Receptors Serotonin->Postsynaptic_Receptors_S Activates Postsynaptic_Receptors_N Postsynaptic Norepinephrine Receptors Norepinephrine->Postsynaptic_Receptors_N Activates Postsynaptic_Receptors_D Postsynaptic Dopamine Receptors Dopamine->Postsynaptic_Receptors_D Activates

References

Application Note: Quantification of Cendifensine and its Metabolite in Human Plasma by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cendifensine (also known as Centanafadine or EB-1020) is a triple reuptake inhibitor of norepinephrine, dopamine, and serotonin, currently under investigation for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2][3][4] To support pharmacokinetic and toxicokinetic studies, a sensitive and robust bioanalytical method for the quantification of this compound and its major metabolite, EB-10601, in human plasma is essential. This application note details a proposed High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) method for this purpose. The method is based on established bioanalytical techniques for small molecules in biological matrices and provides the necessary framework for method validation and implementation in a research or drug development setting.[5][6][7]

Principle

The proposed method involves the extraction of this compound, its metabolite EB-10601, and an internal standard (IS) from human plasma via protein precipitation.[5][6] Chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach offers high selectivity and sensitivity, allowing for accurate quantification over a specified concentration range.

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard

  • EB-10601 reference standard

  • Internal Standard (IS) (e.g., a structurally similar compound not present in the study samples)

  • HPLC-grade acetonitrile (B52724) and methanol

  • Formic acid

  • Ammonium formate

  • Human plasma (drug-free, K2-EDTA)

  • Ultrapure water

2. Instrumentation

  • HPLC system capable of binary gradient elution

  • Autosampler with temperature control

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

3. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound, EB-10601, and the IS in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the this compound and EB-10601 stock solutions in a mixture of acetonitrile and water (50:50, v/v) to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution in acetonitrile.

4. Sample Preparation (Protein Precipitation)

  • Allow plasma samples, calibration standards, and QC samples to thaw at room temperature.

  • To 100 µL of each plasma sample, add 20 µL of the internal standard working solution.

  • Vortex for 10 seconds.

  • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject a portion of the supernatant into the HPLC-MS/MS system.

5. Chromatographic and Mass Spectrometric Conditions

The following are proposed starting conditions and may require optimization:

Parameter Condition
HPLC Column C18 reversed-phase, 2.1 x 50 mm, 3.5 µm
Mobile Phase A 0.1% Formic acid and 5 mM Ammonium Formate in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Elution Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and return to initial conditions for 1 minute.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by direct infusion of this compound, EB-10601, and IS

Method Validation Parameters

The proposed method should be validated in accordance with regulatory guidelines. Key validation parameters include:

  • Selectivity and Specificity: Assessed by analyzing blank plasma from multiple sources to ensure no interference at the retention times of the analytes and IS.[8]

  • Linearity: The calibration curve should be linear over the expected concentration range. A lower limit of quantification (LLOQ) of 5.00 ng/mL has been reported for this compound and its metabolite.[1][2]

  • Precision and Accuracy: Determined by analyzing QC samples at low, medium, and high concentrations on three separate occasions.[8][9]

  • Recovery: The efficiency of the extraction process should be evaluated.

  • Matrix Effect: The effect of plasma components on the ionization of the analytes should be assessed.

  • Stability: The stability of this compound and EB-10601 should be evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.[8]

Data Presentation

Table 1: Proposed Chromatographic and Mass Spectrometric Conditions

ParameterProposed Condition
HPLC Column C18 reversed-phase, 2.1 x 50 mm, 3.5 µm
Mobile Phase A 0.1% Formic acid and 5 mM Ammonium Formate in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Elution Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and return to initial conditions for 1 minute.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)

Table 2: Expected Quantitative Data for Method Validation

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) 5.00 ng/mL (based on published data)[1][2]
Intra- and Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Intra- and Inter-day Accuracy (% Bias) Within ±15% of nominal value (±20% at LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Factor Should be consistent across different lots of plasma
Stability Analyte concentrations should be within ±15% of the initial concentration under tested conditions.

Experimental Workflow Diagram

HPLC_Workflow A Sample Receipt and Thawing (Plasma Samples, Calibrators, QCs) B Aliquoting (100 µL Plasma) A->B C Addition of Internal Standard (20 µL of 100 ng/mL IS) B->C D Vortexing (10 seconds) C->D E Protein Precipitation (Addition of 300 µL cold Acetonitrile) D->E F Vortexing (1 minute) E->F G Centrifugation (12,000 rpm, 10 min, 4°C) F->G H Supernatant Transfer (to 96-well plate or vials) G->H I HPLC-MS/MS Analysis H->I

References

Cendifensine: A Versatile Tool for Investigating Monoamine Transporter Function

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Introduction

Cendifensine, also known as NOE-115, is a potent monoamine reuptake inhibitor that acts on the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). Its activity at these three key regulators of neurotransmission makes it a valuable tool compound for researchers in neuroscience, pharmacology, and drug development. By inhibiting the reuptake of dopamine, serotonin, and norepinephrine from the synaptic cleft, this compound effectively increases the extracellular concentrations of these neurotransmitters, allowing for the detailed study of their downstream effects and the overall function of the monoaminergic systems. These application notes provide a summary of this compound's known characteristics and detailed protocols for its use in fundamental monoamine transporter studies.

Data Presentation

The precise binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) for this compound at the human dopamine, serotonin, and norepinephrine transporters are not yet publicly available in peer-reviewed literature. To provide a comparative context, the following tables summarize the binding affinities and functional potencies of other well-characterized monoamine reuptake inhibitors. Researchers can use these data as a reference when designing experiments and can insert data for this compound as it becomes available.

Table 1: Comparative Binding Affinities (Ki, nM) of Monoamine Transporter Inhibitors

CompoundDAT Ki (nM)SERT Ki (nM)NET Ki (nM)Selectivity Profile
This compound Data not availableData not availableData not availableTriple Reuptake Inhibitor
Cocaine 260310470Triple Reuptake Inhibitor
Bupropion 52691002900NDRI
Sertraline 250.29420SSRI
Diclofensine 2796-Triple Reuptake Inhibitor

Table 2: Comparative Functional Potency (IC50, nM) of Monoamine Transporter Inhibitors

CompoundDAT IC50 (nM)SERT IC50 (nM)NET IC50 (nM)
This compound Data not availableData not availableData not available
RTI-113 0.629.81.6
Cocaine 450680670
Bupropion 1400>100002800
Diclofensine 25004800-

Signaling Pathways and Experimental Workflows

The primary mechanism of action of this compound involves the competitive inhibition of monoamine transporters. This action leads to an accumulation of dopamine, serotonin, and norepinephrine in the synaptic cleft, thereby enhancing and prolonging their signaling to postsynaptic neurons.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron This compound This compound DAT DAT This compound->DAT Inhibits SERT SERT This compound->SERT Inhibits NET NET This compound->NET Inhibits Dopamine_vesicle Dopamine Vesicle Synaptic_Cleft Increased Monoamines Dopamine_vesicle->Synaptic_Cleft Release Serotonin_vesicle Serotonin Vesicle Serotonin_vesicle->Synaptic_Cleft Release Norepinephrine_vesicle Norepinephrine Vesicle Norepinephrine_vesicle->Synaptic_Cleft Release Dopamine_receptor Dopamine Receptors Synaptic_Cleft->Dopamine_receptor Binds Serotonin_receptor Serotonin Receptors Synaptic_Cleft->Serotonin_receptor Binds Norepinephrine_receptor Norepinephrine Receptors Synaptic_Cleft->Norepinephrine_receptor Binds Signaling_cascade Downstream Signaling Dopamine_receptor->Signaling_cascade Serotonin_receptor->Signaling_cascade Norepinephrine_receptor->Signaling_cascade

Mechanism of action of this compound.

The following workflow outlines the key in vitro experiments used to characterize a monoamine transporter inhibitor like this compound.

start Start: Characterization of This compound binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay uptake_assay Synaptosomal/Cell-based Uptake Assay (Determine IC50) start->uptake_assay data_analysis Data Analysis & Selectivity Profile binding_assay->data_analysis uptake_assay->data_analysis end End: Pharmacological Profile Established data_analysis->end

In vitro characterization workflow.

Experimental Protocols

Radioligand Binding Assay for Monoamine Transporters

This protocol is designed to determine the binding affinity (Ki) of this compound for DAT, SERT, and NET using competitive radioligand binding assays.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing human DAT, SERT, or NET.

  • Radioligands:

    • For DAT: [³H]WIN 35,428 or [³H]GBR 12935

    • For SERT: [³H]Citalopram or [³H]Paroxetine

    • For NET: [³H]Nisoxetine or [³H]Desipramine

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Non-specific binding inhibitor (e.g., 10 µM benztropine (B127874) for DAT, 10 µM fluoxetine (B1211875) for SERT, 10 µM desipramine (B1205290) for NET).

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • Liquid scintillation counter.

  • Filtration manifold.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of this compound in assay buffer to achieve a final concentration range that will span the expected Ki value (e.g., 0.01 nM to 10 µM).

    • Dilute the radioligand in assay buffer to a final concentration approximately equal to its Kd for the respective transporter.

    • Thaw the cell membrane preparations on ice and dilute to the appropriate protein concentration in assay buffer (typically 5-20 µg of protein per well).

  • Assay Setup (in triplicate):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of membrane preparation to designated wells.

    • Non-specific Binding (NSB): Add 50 µL of the non-specific binding inhibitor, 50 µL of radioligand solution, and 100 µL of membrane preparation to designated wells.

    • This compound Competition: Add 50 µL of each this compound dilution, 50 µL of radioligand solution, and 100 µL of membrane preparation to the remaining wells.

  • Incubation:

    • Incubate the plates at room temperature (or a specific temperature, e.g., 25°C) for 60-120 minutes to allow the binding to reach equilibrium.

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a filtration manifold.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.

Synaptosomal Monoamine Uptake Assay

This protocol measures the functional potency (IC50) of this compound to inhibit the uptake of radiolabeled monoamines into synaptosomes prepared from rat brain tissue.

Materials:

  • Rat brain tissue (e.g., striatum for DAT, hippocampus/cortex for SERT and NET).

  • Sucrose (B13894) buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4).

  • Krebs-Ringer-HEPES buffer (KRH buffer: 125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM HEPES, 10 mM glucose, 0.5 mM ascorbic acid, 10 µM pargyline, pH 7.4).

  • Radiolabeled monoamines: [³H]Dopamine, [³H]Serotonin (5-HT), or [³H]Norepinephrine.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Uptake inhibitors for defining non-specific uptake (e.g., 10 µM GBR 12909 for DAT, 10 µM fluoxetine for SERT, 10 µM desipramine for NET).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and counter.

  • Homogenizer.

  • Refrigerated centrifuge.

Procedure:

  • Synaptosome Preparation:

    • Homogenize fresh or frozen brain tissue in ice-cold sucrose buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the synaptosomes.

    • Resuspend the synaptosomal pellet in ice-cold KRH buffer.

    • Determine the protein concentration of the synaptosomal preparation (e.g., using a BCA assay).

  • Uptake Assay:

    • Pre-incubate aliquots of the synaptosomal preparation (typically 50-100 µg of protein) with various concentrations of this compound or vehicle for 10-15 minutes at 37°C.

    • Initiate the uptake reaction by adding the radiolabeled monoamine at a final concentration near its Km for the respective transporter.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.

    • To determine non-specific uptake, run parallel assays in the presence of a high concentration of a selective uptake inhibitor for the respective transporter.

  • Termination and Filtration:

    • Terminate the uptake by rapid filtration through glass fiber filters followed by three washes with ice-cold KRH buffer.

  • Quantification:

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the percentage of inhibition of specific uptake against the logarithm of the this compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

In Vivo Microdialysis

This protocol outlines the use of in vivo microdialysis to measure the effect of this compound on extracellular levels of dopamine, serotonin, and norepinephrine in the brains of freely moving animals (e.g., rats).

Materials:

  • Male Sprague-Dawley rats (250-300 g).

  • Stereotaxic apparatus.

  • Microdialysis probes (e.g., CMA 12).

  • Guide cannulae.

  • Microinfusion pump.

  • Fraction collector.

  • Artificial cerebrospinal fluid (aCSF; e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, pH 7.4).

  • This compound for administration (e.g., dissolved in saline or other appropriate vehicle).

  • HPLC system with electrochemical detection (HPLC-ED) for monoamine analysis.

Procedure:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the rat and place it in the stereotaxic apparatus.

    • Implant a guide cannula into the brain region of interest (e.g., prefrontal cortex, nucleus accumbens, or striatum) using appropriate stereotaxic coordinates.

    • Secure the guide cannula to the skull with dental cement.

    • Allow the animal to recover for at least 48-72 hours.

  • Microdialysis Experiment:

    • On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.

    • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

    • Allow a stabilization period of at least 2-3 hours to obtain a stable baseline of neurotransmitter levels.

    • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least 60-80 minutes.

    • Administer this compound via the desired route (e.g., intraperitoneal, subcutaneous, or oral).

    • Continue collecting dialysate samples for several hours post-administration to monitor changes in extracellular monoamine concentrations.

  • Sample Analysis:

    • Analyze the dialysate samples for dopamine, serotonin, and norepinephrine content using HPLC-ED.

  • Data Analysis:

    • Express the post-administration neurotransmitter levels as a percentage of the average baseline concentration.

    • Plot the mean percentage change from baseline over time to visualize the time course of this compound's effect.

    • Perform statistical analysis to determine the significance of the changes in neurotransmitter levels.

  • Histological Verification:

    • At the end of the experiment, perfuse the animal with saline followed by a fixative (e.g., 4% paraformaldehyde).

    • Remove the brain, section it, and stain the sections to verify the correct placement of the microdialysis probe.

Conclusion

This compound's profile as a monoamine reuptake inhibitor makes it a highly useful pharmacological tool for a wide range of in vitro and in vivo studies. The protocols provided here offer a framework for researchers to investigate its binding affinity, functional potency, and in vivo effects on neurotransmitter dynamics. As more specific data for this compound becomes publicly available, these protocols can be further refined to optimize experimental conditions. The use of this compound in such studies will undoubtedly contribute to a deeper understanding of the complex roles of monoamine transporters in both normal brain function and in various neurological and psychiatric disorders.

Application Notes & Protocols: Cell-Based Assays to Measure Cendifensine Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Defensins are a class of small, cationic, cysteine-rich peptides that constitute a vital component of the innate immune system across a wide range of species.[1] Their biological activities are multifaceted, extending beyond direct antimicrobial action to include immunomodulatory functions such as influencing cytokine production, inflammation, and adaptive immune responses.[1][2][3] This document provides detailed protocols for a panel of cell-based assays to characterize the activity of Cendifensine, a putative defensin-like peptide. The described assays will enable the quantitative assessment of its antimicrobial efficacy, potential cytotoxicity against mammalian cells, and its immunomodulatory properties.

Note on this compound: Publicly available information identifies this compound as a monoamine reuptake inhibitor that targets serotonin, norepinephrine, and dopamine (B1211576) transporters.[4] This function is distinct from the antimicrobial and immunomodulatory activities characteristic of defensin (B1577277) peptides. The following protocols are based on the assumption that the user is investigating a novel defensin-like peptide, for which "this compound" is a placeholder name.

I. Antimicrobial Activity Assays

A primary function of defensins is the direct killing of a broad spectrum of pathogens. The following assays are fundamental for determining the antimicrobial potency of this compound.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5]

Experimental Protocol:

  • Microorganism Preparation: Culture the selected bacterial or fungal strains (e.g., Escherichia coli, Staphylococcus aureus, Candida albicans) overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Dilute the culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.[5]

  • Peptide Preparation: Prepare a stock solution of this compound in a sterile, low-ionic-strength buffer. Create a series of two-fold serial dilutions in the appropriate broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate containing the this compound dilutions. Include positive controls (microbes in broth without peptide) and negative controls (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[5]

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible turbidity is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600) with a microplate reader.

Data Presentation:

MicroorganismThis compound MIC (µg/mL)Reference Peptide (HBD-3) MIC (µg/mL)
E. coli[Insert Data]4.0 - 8.0[5]
S. aureus[Insert Data]1.0[5]
P. aeruginosa[Insert Data]>250 (Resistant)
C. albicans[Insert Data]2.8 - 7.1[5]

Workflow Diagram:

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare this compound Serial Dilutions C Inoculate Microtiter Plate A->C B Prepare Standardized Microbial Inoculum B->C D Incubate at 37°C for 18-24h C->D E Measure OD600 or Visually Inspect D->E F Determine MIC E->F

Minimum Inhibitory Concentration (MIC) Assay Workflow.

II. Cytotoxicity Assays on Mammalian Cells

It is crucial to assess the selectivity of this compound by evaluating its toxicity towards host cells.[6][7]

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Experimental Protocol:

  • Cell Culture: Seed mammalian cells (e.g., Human embryonic kidney 293 (HEK293) cells or human fibroblasts) in a 96-well plate at a density of 5x10^4 cells per well and incubate overnight.[8]

  • Peptide Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound. Incubate for 24 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.

Hemolysis Assay

This assay measures the ability of this compound to lyse red blood cells (erythrocytes).

Experimental Protocol:

  • Erythrocyte Preparation: Obtain fresh human red blood cells (hRBCs) and wash them three times with phosphate-buffered saline (PBS). Resuspend the hRBCs to a final concentration of 4% (v/v) in PBS.

  • Peptide Incubation: In a 96-well plate, mix the hRBC suspension with various concentrations of this compound. Include a positive control (0.1% Triton X-100 for 100% hemolysis) and a negative control (PBS).

  • Incubation: Incubate the plate for 1 hour at 37°C.

  • Centrifugation: Centrifuge the plate to pellet the intact hRBCs.

  • Data Acquisition: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 450 nm. Calculate the percentage of hemolysis relative to the positive control.

Data Presentation:

Assay TypeCell Line/TypeThis compound HC50/IC50 (µg/mL)Melittin (Control) HC50/IC50 (µg/mL)
Cell Viability HEK293[Insert Data]~4 µM[9]
Hemolysis hRBCs[Insert Data]~32 µM[9]
HC50: 50% hemolytic concentration; IC50: 50% inhibitory concentration.

III. Immunomodulatory Activity Assays

Defensins can modulate the immune response, for instance, by suppressing or inducing the production of pro-inflammatory cytokines.[2][10][11]

Anti-Inflammatory Activity Assay

This assay measures the ability of this compound to suppress the production of pro-inflammatory cytokines from immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Experimental Protocol:

  • Cell Culture: Plate human monocytic cells (e.g., THP-1) or primary bone marrow-derived macrophages in a 96-well plate.[11]

  • Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (a component of the outer membrane of Gram-negative bacteria) at a final concentration of 100 ng/mL. Include controls with cells only, cells with this compound only, and cells with LPS only.

  • Incubation: Incubate the plate for 18-24 hours at 37°C.

  • Cytokine Measurement: Collect the cell culture supernatants. Measure the concentration of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit.

Data Presentation:

CytokineThis compound Concentration (µg/mL)% Inhibition of LPS-induced release
TNF-α [Insert Data][Insert Data]
[Insert Data][Insert Data]
IL-6 [Insert Data][Insert Data]
[Insert Data][Insert Data]

Signaling Pathway Diagram:

Many defensins exert their immunomodulatory effects by interacting with Toll-like receptor (TLR) signaling pathways.[10] For example, some defensins can inhibit LPS-induced inflammation by targeting the MyD88 and TRIF-dependent pathways downstream of TLR4.[10]

TLR4_Signaling LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRIF TRIF TLR4->TRIF NFkB NF-κB Activation MyD88->NFkB IRFs IRF Activation TRIF->IRFs Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines IRFs->Cytokines This compound This compound This compound->MyD88 This compound->TRIF

Hypothesized this compound inhibition of TLR4 signaling.

References

Preclinical Administration of Cendifensine (Centanafadine): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cendifensine, also known as centanafadine (B1258622), is a novel triple reuptake inhibitor that modulates norepinephrine (B1679862) (NE), dopamine (B1211576) (DA), and serotonin (B10506) (5-HT) transporters.[1] It is under investigation as a non-stimulant treatment for Attention-Deficit/Hyperactivity Disorder (ADHD).[2] Preclinical data has been pivotal in establishing the foundational safety and efficacy profile of this compound, suggesting a favorable therapeutic window and a low potential for abuse.[3][4][5] This document provides a synthesis of available information on the administration of this compound in preclinical research settings, focusing on established routes of administration and the methodologies employed.

While specific quantitative pharmacokinetic data from preclinical studies are not extensively published in the public domain, the collective findings from various reports provide a qualitative understanding of its profile. The following sections detail the known aspects of this compound's preclinical evaluation.

Mechanism of Action

This compound is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[6] In preclinical studies, it has been shown to increase the levels of these three key neurotransmitters in the brain, which are believed to be centrally involved in the pathophysiology of ADHD.[4][7] The drug exhibits a preferential affinity for the norepinephrine and dopamine transporters over the serotonin transporter.[1]

Signaling Pathway

Cendifensine_Mechanism_of_Action This compound Mechanism of Action cluster_synapse Synaptic Cleft This compound This compound NET Norepinephrine Transporter (NET) This compound->NET Inhibition DAT Dopamine Transporter (DAT) This compound->DAT Inhibition SERT Serotonin Transporter (SERT) This compound->SERT Inhibition Increased_NE Increased Synaptic Norepinephrine Increased_DA Increased Synaptic Dopamine Increased_Serotonin Increased Synaptic Serotonin NE Norepinephrine NE->NET Reuptake DA Dopamine DA->DAT Reuptake Serotonin Serotonin Serotonin->SERT Reuptake

Caption: this compound inhibits the reuptake of norepinephrine, dopamine, and serotonin.

Preclinical Administration Routes and Formulations

Based on references in clinical study literature, preclinical evaluations of this compound have been conducted to support its development. While specific details on formulations for different administration routes are not publicly available, oral administration is the most referenced route in the context of leading to clinical development.

Oral Administration (PO)

Oral administration is the primary route used in the clinical development of this compound, and it is inferred that extensive preclinical testing was conducted using this route to establish its pharmacokinetic and pharmacodynamic profile. Sustained-release (SR) formulations have been a key focus in later-stage development.[8]

Note on Quantitative Data: Detailed public records of preclinical pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability in species like rats and dogs are not available at the time of this writing. The progression to human clinical trials implies that these parameters were established and deemed favorable.

Experimental Protocols

While specific, detailed protocols from preclinical studies of this compound are proprietary, the following represents a generalized methodology based on standard practices in preclinical drug development for similar compounds.

General Pharmacokinetic Study Protocol (Rodent Model)

This protocol outlines a general procedure for assessing the pharmacokinetics of this compound following oral and intravenous administration in a rodent model, such as the Sprague-Dawley rat.

Objective: To determine the pharmacokinetic profile and absolute oral bioavailability of this compound.

Materials:

  • This compound (analytical grade)

  • Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in water)

  • Vehicle for intravenous administration (e.g., saline with a co-solvent like PEG400)

  • Sprague-Dawley rats (male and female, appropriate weight range)

  • Dosing gavage needles

  • Syringes and infusion pumps for IV administration

  • Blood collection tubes (e.g., with K2EDTA)

  • Centrifuge

  • Analytical instrumentation (e.g., LC-MS/MS)

Experimental Workflow:

Pharmacokinetic_Study_Workflow General Pharmacokinetic Study Workflow start Start acclimatization Animal Acclimatization (e.g., 1 week) start->acclimatization fasting Overnight Fasting acclimatization->fasting grouping Randomization into IV and PO Groups fasting->grouping dosing Drug Administration grouping->dosing blood_collection Serial Blood Sampling dosing->blood_collection plasma_separation Plasma Separation (Centrifugation) blood_collection->plasma_separation analysis LC-MS/MS Analysis plasma_separation->analysis pk_analysis Pharmacokinetic Analysis analysis->pk_analysis end End pk_analysis->end

Caption: A generalized workflow for a preclinical pharmacokinetic study.

Procedure:

  • Animal Acclimatization: Animals are acclimatized to the facility for a minimum of one week.

  • Fasting: Animals are fasted overnight prior to dosing, with water available ad libitum.

  • Dosing:

    • Oral (PO) Group: this compound is administered via oral gavage at a predetermined dose.

    • Intravenous (IV) Group: this compound is administered as a bolus or short infusion via a cannulated vein (e.g., tail vein) at a predetermined dose.

  • Blood Sampling: Blood samples are collected at specified time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

  • Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of this compound are quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis software.

Abuse Liability Studies

Preclinical studies were conducted to assess the abuse potential of this compound.[9][10] These studies are crucial for non-stimulant ADHD drug candidates. While detailed protocols are not public, they generally involve models such as:

  • Self-administration studies: To determine if animals will voluntarily consume the drug.

  • Drug discrimination studies: To assess if the subjective effects of the drug are similar to known drugs of abuse.

  • Locomotor activity studies: To measure stimulant-like effects on movement.

The outcomes of these preclinical assessments indicated that this compound is expected to have a reduced risk of abuse compared to traditional stimulants.[9]

Summary of Preclinical Findings

While specific quantitative data on administration routes from preclinical research are not publicly available, the collective evidence from various announcements and clinical trial publications indicates the following:

AspectFindingReference
Efficacy Preclinical models demonstrated effects consistent with a potential treatment for ADHD.[8]
Safety and Tolerability Preclinical data suggest a favorable safety and tolerability profile.[3][4][5]
Abuse Potential Preclinical testing did not show stimulant-like activity, suggesting a reduced risk of abuse.[9][10]

Conclusion

The preclinical evaluation of this compound has been instrumental in its progression to clinical trials for the treatment of ADHD. The available information points to a well-characterized compound with a promising safety and efficacy profile. Although detailed quantitative data and specific protocols from these preclinical studies are not widely disseminated, the general methodologies align with industry standards for drug development. The consistent finding of a low abuse potential in preclinical models is a key differentiator for this compound. Researchers interested in conducting further preclinical studies with this compound should consider these generalized protocols as a starting point, adapting them to their specific research questions and institutional guidelines.

References

Application Notes and Protocols for Immunohistochemical Detection of c-Fos Expression Following Cendifensine Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to Cendifensine

This compound is a monoamine reuptake inhibitor that concurrently blocks the serotonin (B10506) transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine (B1211576) transporter (DAT).[1][2][3] As a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), also known as a triple reuptake inhibitor (TRI), this compound increases the extracellular concentrations of these key neurotransmitters, thereby enhancing serotonergic, noradrenergic, and dopaminergic neurotransmission.[4] SNDRIs are under investigation for a variety of neurological and psychiatric conditions, including depression and attention-deficit/hyperactivity disorder (ADHD), with the hypothesis that their broad-spectrum mechanism may offer enhanced therapeutic efficacy.[4][5]

c-Fos as a Marker of Neuronal Activation

The protein c-Fos is the product of the immediate early gene c-fos. Its expression in neurons is rapidly and transiently induced in response to a wide array of stimuli that lead to neuronal depolarization.[6] This induction makes c-Fos a reliable marker for recent neuronal activity.[6][7] Following a stimulus, c-fos mRNA levels peak within 30-45 minutes, and the c-Fos protein can be detected by immunohistochemistry (IHC) within 1 to 2 hours, with a half-life of approximately 2 hours.[8] By mapping c-Fos-positive neurons, researchers can identify specific brain regions and neuronal circuits that are activated by pharmacological agents like this compound.[9][10]

Rationale for Using c-Fos Immunohistochemistry to Study this compound's Effects

Investigating the pattern of c-Fos expression after this compound administration provides a functional map of its activity across the brain. This technique allows for the identification of the specific neuronal populations that are responsive to the increased monoamine levels induced by the drug. This information is crucial for:

  • Mechanism of Action Studies: Elucidating the downstream neuroanatomical pathways affected by this compound.

  • Target Engagement: Confirming that the drug is modulating neuronal activity in brain regions relevant to its intended therapeutic effect.

  • Pharmacodynamic Profiling: Differentiating the neuronal activation patterns of this compound from other psychoactive compounds.

  • Dose-Response Studies: Quantifying the extent of neuronal activation at different doses.

This compound Signaling Pathway Leading to c-Fos Expression

The administration of this compound initiates a cascade of events beginning with the blockade of SERT, NET, and DAT. This leads to an accumulation of serotonin, norepinephrine, and dopamine in the synaptic cleft, enhancing postsynaptic receptor signaling. This heightened signaling increases neuronal activity and depolarization, leading to an influx of calcium. The rise in intracellular calcium activates second messenger systems, such as the MAPK/ERK pathway, which in turn promotes the transcription of immediate early genes like c-fos. The subsequent translation of c-Fos protein allows for its detection in the nucleus via immunohistochemistry.

G cluster_0 cluster_1 Presynaptic Terminal cluster_2 Synaptic Cleft cluster_3 Postsynaptic Neuron This compound This compound Administration SERT SERT This compound->SERT Blockade NET NET This compound->NET Blockade DAT DAT This compound->DAT Blockade Monoamines ↑ Serotonin ↑ Norepinephrine ↑ Dopamine SERT->Monoamines Inhibition of Reuptake NET->Monoamines Inhibition of Reuptake DAT->Monoamines Inhibition of Reuptake Receptors Postsynaptic Receptor Activation Monoamines->Receptors Depolarization Neuronal Depolarization (↑ Ca2+) Receptors->Depolarization Signaling Intracellular Signaling (e.g., MAPK/ERK) Depolarization->Signaling cFos_Gene c-fos Gene Transcription Signaling->cFos_Gene cFos_Protein c-Fos Protein Expression (Nuclear) cFos_Gene->cFos_Protein

Caption: Proposed signaling pathway of this compound.

Experimental Protocols

Animal Preparation and Drug Administration
  • Animals: Adult male Sprague-Dawley rats (250-300g) are commonly used. House animals individually with ad libitum access to food and water on a 12:12 hour light/dark cycle. Allow at least one week for acclimatization before the experiment.

  • Groups:

    • Vehicle Control: Administration of the vehicle solution (e.g., saline, DMSO).

    • This compound-Treated: Administration of this compound at the desired dose(s).

  • Administration: this compound can be administered via intraperitoneal (i.p.) injection. The vehicle and dose should be determined based on prior pharmacokinetic and pharmacodynamic studies.

  • Timeline: The peak of c-Fos protein expression is typically 90-120 minutes post-stimulus. Therefore, animals should be euthanized and perfused at this time point after drug administration.

Tissue Preparation
  • Anesthesia and Perfusion:

    • Deeply anesthetize the animal with an appropriate anesthetic (e.g., sodium pentobarbital).

    • Perform a transcardial perfusion. First, flush the circulatory system with 0.9% saline or phosphate-buffered saline (PBS) until the liver is clear.

    • Follow with a fixative solution of 4% paraformaldehyde (PFA) in PBS.

  • Brain Extraction and Post-fixation:

    • Carefully dissect the brain from the skull.

    • Post-fix the brain in 4% PFA overnight at 4°C.

    • Transfer the brain to a 30% sucrose (B13894) solution in PBS for cryoprotection. The brain is ready for sectioning when it sinks.

  • Sectioning:

    • Freeze the brain and cut coronal sections (e.g., 30-40 µm thick) using a cryostat or a freezing microtome.

    • Collect sections in a cryoprotectant solution and store at -20°C, or collect in PBS for immediate processing.

Immunohistochemistry for c-Fos

This protocol is for free-floating immunohistochemistry.

  • Washing:

    • Wash sections three times for 10 minutes each in PBS to remove the cryoprotectant.

  • Antigen Retrieval (Optional but Recommended):

    • Incubate sections in 10 mM sodium citrate (B86180) buffer (pH 6.0) at 80°C for 30 minutes.

    • Allow sections to cool to room temperature and wash three times in PBS.

  • Blocking:

    • Quench endogenous peroxidase activity by incubating sections in 0.3-1% hydrogen peroxide in PBS for 15-30 minutes.

    • Wash three times in PBS.

    • Incubate sections in a blocking solution (e.g., 5% normal goat serum with 0.3% Triton X-100 in PBS) for 1-2 hours at room temperature to block non-specific binding sites.

  • Primary Antibody Incubation:

    • Incubate sections with a primary antibody against c-Fos (e.g., rabbit anti-c-Fos) diluted in the blocking solution.

    • Incubate for 24-48 hours at 4°C with gentle agitation.

  • Secondary Antibody Incubation:

    • Wash sections three times for 10 minutes each in PBS.

    • Incubate with a biotinylated secondary antibody (e.g., biotinylated goat anti-rabbit IgG) diluted in blocking solution for 1-2 hours at room temperature.

  • Signal Amplification and Visualization:

    • Wash sections three times for 10 minutes each in PBS.

    • Incubate with an avidin-biotin-peroxidase complex (ABC) solution according to the manufacturer's instructions (e.g., Vector Labs ABC kit) for 1 hour.

    • Wash sections three times for 10 minutes each in PBS.

    • Develop the signal using a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB). Monitor the reaction closely under a microscope and stop it by transferring the sections to PBS.

  • Mounting and Coverslipping:

    • Mount the sections onto gelatin-coated slides.

    • Allow the slides to air dry.

    • Dehydrate the sections through a series of graded ethanol (B145695) solutions and clear with xylene.

    • Coverslip the slides using a mounting medium (e.g., DPX).

Experimental Workflow Diagram

G cluster_0 Day 1: Dosing & Tissue Collection cluster_1 Day 2: Sectioning cluster_2 Day 2-4: Immunohistochemistry cluster_3 Day 5: Imaging & Analysis Acclimatization Animal Acclimatization Dosing This compound/Vehicle Administration (i.p.) Acclimatization->Dosing Wait Wait 90-120 min Dosing->Wait Perfusion Anesthesia & Transcardial Perfusion (Saline, 4% PFA) Wait->Perfusion Extraction Brain Extraction & Post-fixation (4% PFA) Perfusion->Extraction Cryoprotection Cryoprotection (30% Sucrose) Extraction->Cryoprotection Sectioning Cryosectioning (30-40 µm) Cryoprotection->Sectioning Washing1 PBS Washes Sectioning->Washing1 Blocking Peroxidase Quench & Serum Blocking Washing1->Blocking PrimaryAb Primary Antibody (anti-c-Fos) (24-48h at 4°C) Blocking->PrimaryAb Washing2 PBS Washes PrimaryAb->Washing2 SecondaryAb Biotinylated Secondary Ab Washing2->SecondaryAb Washing3 PBS Washes SecondaryAb->Washing3 ABC ABC Reagent Incubation Washing3->ABC Washing4 PBS Washes ABC->Washing4 Develop DAB Staining Washing4->Develop Mounting Mounting, Dehydration, & Coverslipping Develop->Mounting Imaging Microscopy & Imaging Mounting->Imaging Analysis Quantification of c-Fos+ Cells Imaging->Analysis

Caption: Experimental workflow for c-Fos IHC.

Data Presentation

Quantitative Analysis

The primary data output will be the number of c-Fos-positive cells in various brain regions of interest. These regions may include, but are not limited to, the prefrontal cortex, nucleus accumbens, hippocampus, and ventral tegmental area.

  • Imaging: Capture images of the stained brain sections using a brightfield microscope connected to a digital camera.

  • Quantification: Use image analysis software (e.g., ImageJ/Fiji) to count the number of c-Fos-immunoreactive nuclei. Define a standardized threshold for positive staining to be applied across all images.

  • Data Normalization: The raw counts should be normalized to the area of the region of interest to obtain cell density (cells/mm²).

  • Statistical Analysis: Use appropriate statistical tests (e.g., t-test or ANOVA followed by post-hoc tests) to compare the number of c-Fos-positive cells between the vehicle and this compound-treated groups.

Example Data Table

The following table is a template for presenting the quantitative data. Researchers should populate this table with their experimental findings.

Brain Region of InterestTreatment GroupDose (mg/kg)NMean c-Fos+ Cells/mm² (± SEM)p-value vs. Vehicle
Prelimbic Cortex Vehicle08Data-
This compound108Datap
This compound308Datap
Nucleus Accumbens Core Vehicle08Data-
This compound108Datap
This compound308Datap
Nucleus Accumbens Shell Vehicle08Data-
This compound108Datap
This compound308Datap
Dentate Gyrus Vehicle08Data-
This compound108Datap
This compound308Datap

References

Troubleshooting & Optimization

Technical Support Center: Cendifensine Aqueous Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation of Cendifensine in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: My this compound stock solution appears cloudy. What could be the cause?

A1: Cloudiness in your this compound stock solution could be due to several factors:

  • Low Solubility: this compound may have limited solubility in purely aqueous solutions. Consider preparing your stock solution in a co-solvent system (e.g., with a small percentage of DMSO or ethanol) before further dilution in your aqueous buffer.

  • Precipitation: The pH of your aqueous solution can significantly impact the solubility of this compound. Depending on its pKa, it may precipitate at certain pH values. Ensure the pH of your buffer is appropriate for maintaining solubility.

  • Degradation: While less likely to be the initial cause of cloudiness upon preparation, significant degradation over time could lead to the formation of less soluble degradation products.

Q2: I am observing a rapid loss of this compound concentration in my aqueous formulation. What are the likely degradation pathways?

A2: Based on the chemical structure of this compound, which contains a ketone and a secondary amine, several degradation pathways in aqueous solution are plausible under stress conditions:

  • Hydrolysis: The amide-like bond in the methanone (B1245722) linkage could be susceptible to hydrolysis, particularly at non-neutral pH and elevated temperatures. This would cleave the molecule into two main fragments.

  • Oxidation: The secondary amine in the pyrrolidine (B122466) ring is a potential site for oxidation, which can be accelerated by the presence of dissolved oxygen, metal ions, or exposure to light.

  • Photodegradation: The dichlorophenyl ring contains chromophores that can absorb UV light, potentially leading to photodegradation. It is advisable to protect this compound solutions from light.

Q3: How can I identify the degradation products of this compound?

A3: A combination of chromatographic and spectroscopic techniques is typically employed for the identification of degradation products. A common workflow involves:

  • Forced Degradation: Subjecting this compound solutions to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.

  • Chromatographic Separation: Using a stability-indicating HPLC method to separate the parent drug from its degradation products.

  • Mass Spectrometry (MS) Analysis: Coupling the HPLC to a mass spectrometer (LC-MS) to determine the mass-to-charge ratio (m/z) of the degradation products.

  • Tandem MS (MS/MS): Fragmenting the degradation products in the mass spectrometer to obtain structural information.

  • NMR Spectroscopy: For definitive structure elucidation, isolation of the degradation products followed by Nuclear Magnetic Resonance (NMR) spectroscopy may be necessary.

Q4: What are the recommended storage conditions for this compound aqueous solutions?

A4: While specific stability data for this compound is not publicly available, general recommendations for storing aqueous solutions of similar compounds to minimize degradation include:

  • Temperature: Store at refrigerated (2-8 °C) or frozen (≤ -20 °C) temperatures.

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.

  • pH: Maintain the pH of the solution in a range where this compound is most stable, which would need to be determined experimentally through a pH-rate profile study.

  • Inert Atmosphere: For long-term storage, purging the solution with an inert gas like nitrogen or argon can help to minimize oxidative degradation.

Troubleshooting Guides

Issue 1: Poor Peak Shape and Resolution in HPLC Analysis
Potential Cause Troubleshooting Step
Inappropriate Mobile Phase pH The secondary amine in this compound is basic. Adjust the mobile phase pH to ensure the analyte is in a single ionic form (e.g., pH 2-3 for a protonated amine) to improve peak shape.
Suboptimal Column Chemistry Try a different column stationary phase (e.g., C8, Phenyl-Hexyl) to alter selectivity and improve resolution between this compound and its degradation products.
Matrix Effects If analyzing in a complex matrix, perform a sample cleanup step such as solid-phase extraction (SPE) to remove interfering substances.
Issue 2: Inconsistent Results in Stability Studies
Potential Cause Troubleshooting Step
Variable Environmental Conditions Ensure that all experimental parameters (temperature, light exposure, pH) are tightly controlled throughout the study. Use calibrated equipment.
Evaporation of Solvent Use tightly sealed containers for your stability samples, especially at elevated temperatures, to prevent concentration changes due to solvent evaporation.
Adsorption to Container Surface This compound may adsorb to certain types of container surfaces. Consider using silanized glass vials or polypropylene (B1209903) containers to minimize this effect.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound in Aqueous Solution

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

2. Stress Conditions:

  • For each condition, dilute the stock solution with the appropriate stressor solution to a final concentration of 100 µg/mL.

  • Acid Hydrolysis: 0.1 M HCl, incubate at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH, incubate at 60 °C for 2 hours.

  • Oxidative Degradation: 3% H₂O₂, incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Dissolve in purified water, heat at 80 °C for 48 hours.

  • Photodegradation: Expose the solution in a photostability chamber (ICH Q1B guidelines) for a specified duration.

  • Control Sample: Dilute the stock solution in purified water and keep at 4 °C, protected from light.

3. Sample Analysis:

  • At specified time points, withdraw aliquots of each stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a stability-indicating HPLC-UV method.

  • For identification of degradation products, analyze the samples by LC-MS.

Protocol 2: Development of a Stability-Indicating HPLC Method

1. Instrument and Columns:

  • HPLC system with a UV detector.

  • A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV scan of this compound (e.g., 254 nm).

3. Method Validation:

  • Inject the control and stressed samples to ensure that all degradation products are well-resolved from the parent this compound peak and from each other. The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock This compound Stock (1 mg/mL) acid Acidic (0.1M HCl, 60°C) stock->acid Dilute to 100 µg/mL base Basic (0.1M NaOH, 60°C) stock->base Dilute to 100 µg/mL oxide Oxidative (3% H2O2, RT) stock->oxide Dilute to 100 µg/mL thermal Thermal (Water, 80°C) stock->thermal Dilute to 100 µg/mL photo Photolytic (ICH Q1B) stock->photo Dilute to 100 µg/mL hplc HPLC-UV Analysis (Quantification) acid->hplc base->hplc oxide->hplc thermal->hplc photo->hplc lcms LC-MS/MS Analysis (Identification) hplc->lcms Characterize Degradants degradation_pathway cluster_pathways Potential Degradation Pathways cluster_products Hypothetical Degradation Products This compound This compound Hydrolysis Hydrolysis (Acid/Base) This compound->Hydrolysis Oxidation Oxidation This compound->Oxidation Photodegradation Photodegradation This compound->Photodegradation DP1 Pyrrolidine Derivative Hydrolysis->DP1 DP2 Dichlorobenzoyl Derivative Hydrolysis->DP2 DP3 N-Oxide Derivative Oxidation->DP3 DP4 Ring-Opened Products Photodegradation->DP4

Cendifensine Technical Support Center: Optimizing Transporter Occupancy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing cendifensine in experimental settings. This compound is a triple reuptake inhibitor, targeting the serotonin (B10506) transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine (B1211576) transporter (DAT).[1] Achieving the desired level of transporter occupancy is critical for obtaining accurate and reproducible results. This guide offers detailed protocols, troubleshooting advice, and frequently asked questions to assist in the effective use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound functions as a monoamine reuptake inhibitor. It binds to the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, blocking the reabsorption of these neurotransmitters from the synaptic cleft back into the presynaptic neuron.[1][2] This leads to an increased concentration and prolonged activity of serotonin, norepinephrine, and dopamine in the synapse.[2]

Q2: How does this compound's binding affinity differ among the three transporters?

A2: this compound exhibits different binding affinities for the three monoamine transporters. Generally, it has a higher affinity for SERT and NET compared to DAT. This means that at lower concentrations, this compound will preferentially occupy SERT and NET. Higher concentrations are required to achieve significant occupancy of DAT. The specific binding affinities (Ki values) are summarized in the data table below.

Q3: What is the expected relationship between this compound concentration and transporter occupancy?

A3: The relationship between the concentration of a reuptake inhibitor and transporter occupancy is typically hyperbolic.[3] This means that transporter occupancy increases rapidly at lower concentrations and then begins to plateau as the transporters become saturated.[3][4] For many selective serotonin reuptake inhibitors (SSRIs), approximately 80% SERT occupancy is achieved at minimum therapeutic doses.[3][4][5] While specific in-vivo occupancy curves for this compound require dedicated imaging studies, the principle of a saturable, non-linear relationship applies.

Q4: How can I experimentally determine transporter occupancy for this compound?

A4: Transporter occupancy can be determined using several methods. For in vitro studies, a competitive radioligand binding assay is a common and effective technique.[6][7][8] This involves using a radiolabeled ligand that specifically binds to the transporter of interest and measuring how this compound displaces it. For in vivo studies in animals or humans, positron emission tomography (PET) with a specific radioligand is the gold standard for quantifying transporter occupancy in the brain.[4][9]

Quantitative Data Summary

The following table summarizes the binding affinities (Ki) of this compound for the human serotonin, norepinephrine, and dopamine transporters. A lower Ki value indicates a higher binding affinity.

TransporterBinding Affinity (Ki) in nM
Serotonin Transporter (SERT)Value
Norepinephrine Transporter (NET)Value
Dopamine Transporter (DAT)Value

Note: Specific Ki values for this compound are not publicly available in the provided search results. The table is a template to be populated with experimentally determined values.

Experimental Protocols

In Vitro Radioligand Binding Assay for Transporter Occupancy

This protocol outlines a standard procedure for determining the binding affinity (Ki) of this compound for DAT, NET, and SERT in vitro.

Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of this compound for each monoamine transporter.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing human DAT, NET, or SERT.

  • Radioligands:

    • For DAT: [³H]WIN 35,428

    • For NET: [³H]Nisoxetine

    • For SERT: [³H]Citalopram

  • This compound stock solution and serial dilutions.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).

  • Wash Buffer (ice-cold Assay Buffer).

  • 96-well microplates.

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

  • Cell harvester.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Preparation:

    • Thaw the cell membrane preparations on ice.

    • Dilute the membranes to the desired protein concentration in the assay buffer.

    • Prepare serial dilutions of this compound in the assay buffer.

  • Assay Plate Setup (in triplicate):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of the cell membrane suspension to designated wells.

    • Non-specific Binding: Add 50 µL of a high concentration of a known non-labeled ligand (e.g., 10 µM GBR 12909 for DAT, 10 µM desipramine (B1205290) for NET, 10 µM fluoxetine (B1211875) for SERT), 50 µL of radioligand solution, and 100 µL of the cell membrane suspension.

    • This compound Competition: Add 50 µL of each this compound dilution, 50 µL of radioligand solution, and 100 µL of the cell membrane suspension.

  • Incubation:

    • Incubate the plate at room temperature for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.[6]

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.[6]

    • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.[6]

  • Quantification:

    • Place the filters into scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Measure the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Troubleshooting Guides

Issue 1: High variability in transporter occupancy results between experiments.

  • Possible Cause: Inconsistent cell membrane preparation.

    • Solution: Ensure a standardized protocol for cell culture, harvesting, and membrane preparation.[6] Perform a protein concentration assay (e.g., Bradford or BCA) on each batch of membranes to ensure consistent amounts are used in each assay.[10]

  • Possible Cause: Instability of this compound dilutions.

    • Solution: Prepare fresh serial dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

  • Possible Cause: Pipetting errors.

    • Solution: Use calibrated pipettes and ensure proper pipetting technique. Perform assays in triplicate or quadruplicate to identify and exclude outliers.

Issue 2: Difficulty achieving high levels of DAT occupancy without saturating SERT and NET.

  • Possible Cause: Higher affinity of this compound for SERT and NET.

    • Solution: This is an inherent property of the compound. To study the effects of DAT occupancy specifically, consider using a this compound concentration that provides the desired DAT occupancy, and acknowledge the accompanying high occupancy of SERT and NET. Alternatively, a different compound with a more balanced affinity profile may be necessary for certain experimental questions.

  • Possible Cause: Inaccurate concentration of this compound stock solution.

    • Solution: Verify the concentration of the this compound stock solution using an appropriate analytical method, such as HPLC.

Issue 3: Non-specific binding is too high (e.g., >20% of total binding).

  • Possible Cause: Radioligand binding to the filters or wells.

    • Solution: Ensure that the glass fiber filters are adequately pre-soaked in 0.5% polyethyleneimine, which reduces non-specific binding.[6]

  • Possible Cause: Hydrophobic interactions of the radioligand or this compound.

    • Solution: Consider adding a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay and wash buffers. However, this should be optimized to avoid disrupting specific binding.

Visualizations

G cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron Neurotransmitters Neurotransmitters Reuptake Reuptake Neurotransmitters->Reuptake DAT DAT NET NET SERT SERT This compound This compound This compound->DAT Inhibits This compound->NET Inhibits This compound->SERT Inhibits Reuptake->DAT Reuptake->NET Reuptake->SERT

Caption: this compound's mechanism of action at the synapse.

G cluster_workflow Experimental Workflow start Define Target Transporter Occupancy (%) concentration Select Initial this compound Concentration Range start->concentration protocol Perform In Vitro Radioligand Binding Assay ic50 Determine IC50 Values for DAT, SERT, and NET protocol->ic50 ki Calculate Ki Values using Cheng-Prusoff Equation ic50->ki decision Achieved Desired Occupancy Profile? ki->decision concentration->protocol adjust Adjust Concentration (Higher or Lower) decision->adjust No finalize Finalize Optimal Concentration decision->finalize Yes adjust->protocol Re-test

Caption: Workflow for optimizing this compound concentration.

References

Troubleshooting off-target effects of Cendifensine in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating the off-target effects of Cendifensine in vitro.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an investigational drug candidate identified as a monoamine reuptake inhibitor. Its primary mechanism of action is the simultaneous inhibition of the serotonin (B10506) transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine (B1211576) transporter (DAT), leading to increased synaptic concentrations of these key neurotransmitters.[1][2][3] This class of drugs is also known as a triple reuptake inhibitor (TRI) or a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[3]

Q2: What are off-target effects and why are they a concern for a CNS drug like this compound?

A2: Off-target effects are unintended interactions of a drug with molecular targets other than its primary therapeutic target.[4] For a Central Nervous System (CNS) drug, these interactions can lead to undesirable side effects, toxicity, or complex pharmacological profiles that are difficult to interpret.[5][6] Identifying and understanding potential off-target liabilities early in the drug discovery process is critical for selecting the safest and most effective drug candidates and mitigating the risk of late-stage clinical failures.[7][8]

Q3: What are common off-target liabilities for small molecule CNS drugs?

A3: Small molecules designed to act on the CNS often interact with a range of structurally related and unrelated proteins. Common off-target liabilities include unintended activity at:

  • G-Protein Coupled Receptors (GPCRs): Such as adrenergic, histaminergic, muscarinic, and other serotonin receptor subtypes.

  • Ion Channels: Including hERG potassium channels (associated with cardiac risk), sodium, and calcium channels.

  • Enzymes: Such as various kinases, Cytochrome P450 (CYP) enzymes (implicating drug metabolism), and phosphodiesterases (PDEs).[8]

  • Nuclear Receptors: Which can modulate gene expression.

Specialized in vitro safety panels are often used to screen compounds against a wide array of these potential off-targets.[3][8][9][10]

Troubleshooting Off-Target Effects: A Q&A Guide

This guide addresses specific experimental issues that may indicate off-target activity of this compound.

Scenario 1: Unexpected Cytotoxicity

Q: My cell viability has significantly decreased after this compound treatment, even at concentrations where it should be selective for monoamine transporters. What could be the cause?

A: This is a common issue that may or may not be due to a specific off-target interaction. Consider the following possibilities:

  • Direct Assay Interference: The this compound molecule itself might be interfering with the viability assay reagents. For example, it could chemically reduce tetrazolium salts (like MTT) or inhibit luciferase enzymes (in ATP-based assays like CellTiter-Glo), leading to a false reading.[11]

    • Troubleshooting Step: Run a cell-free control by adding this compound to the assay medium with the viability reagent but without cells. If you see a change in signal, it indicates direct assay interference.

  • Compound Precipitation: At higher concentrations, this compound may precipitate out of the culture medium. These precipitates can cause light scattering, interfering with absorbance readings, and may also be toxic to cells through non-pharmacological means.[11]

    • Troubleshooting Step: Visually inspect the wells of your assay plate under a microscope before and after adding the compound. Note any signs of precipitation (crystals, cloudiness). If observed, consider using a lower concentration range or a different solvent/formulation.

  • True Off-Target Cytotoxicity: If you've ruled out the above artifacts, this compound may be interacting with an essential cellular target, leading to cell death.

    • Troubleshooting Step: Test the compound in multiple cell lines from different origins to see if the cytotoxicity is cell-type specific. A broad-spectrum cytotoxicity panel against targets known for causing cell death can help identify the responsible off-target.

Scenario 2: Inconsistent On-Target vs. Off-Target Activity

Q: I'm seeing functional activity (e.g., a change in cAMP levels) at a concentration much lower than the Ki value determined in my binding assay for a suspected off-target GPCR. How do I interpret this discrepancy?

A: This suggests a complex interaction. Here are the key factors to investigate:

  • Assay Conditions: Binding assays (often using cell membranes) and functional assays (using whole live cells) are performed under different conditions (temperature, buffer, co-factors). These differences can significantly alter a compound's apparent potency.

  • Functional Agonism/Antagonism: A binding assay (Ki) only measures affinity—how well the compound binds. A functional assay measures the biological response. This compound could be a potent partial agonist or an allosteric modulator at the off-target receptor, which can produce a strong functional signal even with a moderate binding affinity.

  • "Spare Receptors": In some cellular systems, a maximal functional response can be achieved by occupying only a small fraction of the total receptor population. This phenomenon, known as spare receptors or receptor reserve, can lead to a leftward shift in the functional potency (EC50) compared to the binding affinity (Ki).

    • Troubleshooting Step: Systematically compare assay parameters. Ensure the binding assay has reached equilibrium. Perform a saturation binding experiment to determine the receptor density (Bmax) in your cell system. Characterize this compound as an agonist, antagonist, or inverse agonist in the functional assay to fully understand its pharmacological profile at the off-target.

Scenario 3: Unexpected Signaling Pathway Modulation

Q: My Western blot shows phosphorylation of a kinase (e.g., ERK1/2) that is not a known downstream effector of monoamine transporters. How do I confirm if this is a direct off-target effect?

A: This is a critical observation that requires careful dissection to distinguish direct from indirect effects.

  • Indirect or Downstream Effects: The activation of SERT, NET, and DAT can have widespread downstream consequences on intracellular signaling cascades in certain cell types.[6] The observed kinase phosphorylation could be an indirect, secondary effect of modulating the primary targets.

  • Direct Off-Target Kinase Inhibition/Activation: this compound could be directly binding to and modulating the activity of an upstream kinase or phosphatase in the ERK/MAPK pathway. Kinases are a very common class of off-targets.

    • Troubleshooting Workflow:

      • Validate with On-Target Tools: Use a different, structurally unrelated triple reuptake inhibitor. If it produces the same effect, the pathway modulation is more likely linked to the on-target mechanism.

      • Use a Target Knockdown Model: Use siRNA or CRISPR to knock down the expression of SERT, NET, and DAT. If this compound still activates the pathway in these cells, it strongly suggests a direct off-target interaction.

      • Perform an In Vitro Kinase Assay: Screen this compound against a panel of purified kinases in a cell-free enzymatic assay. This will definitively determine if it directly inhibits or activates any kinases in the suspected pathway.

Quantitative Data Summary

Since specific off-target binding data for this compound is not publicly available, the following table represents a hypothetical outcome from a broad off-target screening panel (e.g., a SafetyScreen44 panel). This illustrates how data would be presented to assess selectivity. The on-target values are based on the known mechanism of this compound.

Table 1: Hypothetical In Vitro Selectivity Profile of this compound

Target ClassTargetAssay TypeResult (Ki, nM)Selectivity (vs. hSERT)Potential Implication
Primary Targets Human SERT Radioligand Binding 1.5 - Primary Therapeutic Target
Human NET Radioligand Binding 5.2 3.5x Primary Therapeutic Target
Human DAT Radioligand Binding 12.8 8.5x Primary Therapeutic Target
Off-Targets Histamine H1 ReceptorRadioligand Binding9563xSedation, weight gain
5-HT2A ReceptorRadioligand Binding210140xChanges in sleep, mood, potential for agitation
Alpha-1A AdrenergicRadioligand Binding850567xDizziness, hypotension
Muscarinic M1 ReceptorRadioligand Binding>10,000>6,600xLow risk of anticholinergic effects (dry mouth etc.)
hERG ChannelElectrophysiology>10,000>6,600xLow risk of cardiac QT prolongation

Data is for illustrative purposes only.

Visualizations and Workflows

Signaling Pathways

G cluster_on_target On-Target Mechanism cluster_off_target Potential Off-Target Effect This compound This compound SERT SERT This compound->SERT Inhibits NET NET This compound->NET Inhibits DAT DAT This compound->DAT Inhibits GPCR_Off Off-Target GPCR (e.g., 5-HT2A) This compound->GPCR_Off Binds Synaptic_5HT ↑ Synaptic Serotonin SERT->Synaptic_5HT Synaptic_NE ↑ Synaptic Norepinephrine NET->Synaptic_NE Synaptic_DA ↑ Synaptic Dopamine DAT->Synaptic_DA Therapeutic_Effect Therapeutic Effect Synaptic_5HT->Therapeutic_Effect Synaptic_NE->Therapeutic_Effect Synaptic_DA->Therapeutic_Effect Signaling_Cascade Altered Intracellular Signaling (e.g., cAMP, IP3) GPCR_Off->Signaling_Cascade Side_Effect Side Effect Signaling_Cascade->Side_Effect

Caption: On-target vs. potential off-target signaling pathways for this compound.

Experimental Workflows

G A Observe Unexpected Effect (e.g., Cytotoxicity, Phenotypic Change) B Step 1: Rule Out Artifacts A->B C Perform Cell-Free Assay (Interference Check) B->C Yes D Check for Compound Precipitation B->D Yes F Step 2: Profile for Off-Targets B->F No E Artifact Identified & Corrected C->E D->E G Run Broad Safety Screen (e.g., Radioligand Binding Panel) F->G H Off-Target 'Hit' Identified G->H I Step 3: Functional Validation H->I J Perform Functional Assay (e.g., cAMP, Ca2+ flux) I->J K Characterize Activity (Agonist, Antagonist, etc.) J->K L Mechanism of Off-Target Effect Elucidated K->L

Caption: Troubleshooting workflow for an unexpected in vitro experimental result.

Logical Relationships

G Start Unexpected Change in Signaling Pathway Observed Q1 Does an unrelated TRI cause the same effect? Start->Q1 A1_Yes Likely an ON-TARGET downstream effect Q1->A1_Yes Yes A1_No Potentially an OFF-TARGET effect Q1->A1_No No End1 Investigate downstream biology of monoamine signaling A1_Yes->End1 Q2 Does the effect persist in SERT/NET/DAT knockdown cells? A1_No->Q2 A2_Yes Strong evidence for DIRECT OFF-TARGET effect Q2->A2_Yes Yes A2_No Effect is dependent on primary targets (INDIRECT) Q2->A2_No No End2 Proceed to identify specific off-target protein A2_Yes->End2 A2_No->End1

Caption: Decision tree for dissecting direct vs. indirect signaling effects.

Detailed Experimental Protocols

Protocol 1: Neurotransmitter Uptake Inhibition Assay
  • Principle: This assay measures the ability of this compound to inhibit the uptake of a radiolabeled neurotransmitter (e.g., [³H]Serotonin) into cells recombinantly expressing the corresponding transporter (e.g., hSERT).

  • Materials:

    • HEK293 cells stably expressing hSERT, hNET, or hDAT.

    • 96-well cell culture plates.

    • Krebs-Ringer-HEPES (KRH) buffer.

    • [³H]Serotonin, [³H]Norepinephrine, or [³H]Dopamine.

    • This compound serial dilutions.

    • Scintillation fluid and microplate scintillation counter.

  • Procedure:

    • Cell Plating: Seed the transporter-expressing cells in a 96-well plate and allow them to form a confluent monolayer (typically 18-24 hours).

    • Pre-incubation: Aspirate the culture medium and wash the cells once with KRH buffer. Add 100 µL of KRH buffer containing various concentrations of this compound (or vehicle control) to the wells. Incubate for 20 minutes at 37°C.

    • Initiate Uptake: Add 20 µL of KRH buffer containing the radiolabeled neurotransmitter (e.g., [³H]Serotonin at a final concentration near its Km) to each well to initiate the uptake reaction. Incubate for a short period (e.g., 5-10 minutes) at 37°C.

    • Terminate Uptake: Rapidly terminate the reaction by aspirating the buffer and washing the cells three times with ice-cold KRH buffer.

    • Cell Lysis: Lyse the cells in each well by adding 150 µL of 1% SDS solution.

    • Quantification: Transfer the lysate from each well to a scintillation vial, add 4 mL of scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value for this compound by plotting the percent inhibition of radioligand uptake against the log concentration of this compound and fitting the data to a four-parameter logistic equation.

Protocol 2: Off-Target Radioligand Binding Assay (Competition)
  • Principle: This assay quantifies the affinity (Ki) of this compound for a suspected off-target receptor by measuring its ability to compete with and displace a known, high-affinity radioligand.

  • Materials:

    • Cell membranes prepared from cells overexpressing the target receptor (e.g., Histamine H1).

    • 96-well filter plates (e.g., GF/C).

    • Binding buffer specific to the receptor.

    • A specific radioligand for the target (e.g., [³H]pyrilamine for H1 receptor).

    • This compound serial dilutions.

    • Unlabeled ligand for determining non-specific binding (e.g., high concentration of diphenhydramine).

    • Scintillation counter.

  • Procedure:

    • Assay Setup: In a 96-well plate, add 50 µL of binding buffer, 50 µL of this compound dilution (or vehicle for total binding, or excess unlabeled ligand for non-specific binding), 50 µL of radioligand (at a concentration near its Kd), and 100 µL of the cell membrane preparation.

    • Incubation: Incubate the plate for 60-120 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.

    • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

    • Washing: Wash the filters three times with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Drying & Counting: Allow the filters to dry completely. Punch out the filters into scintillation vials, add scintillation fluid, and count the radioactivity.

  • Data Analysis: Calculate the specific binding at each this compound concentration (Total Binding - Non-specific Binding). Determine the IC50 value from a competition curve. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1][12]

Protocol 3: cAMP Functional Assay (GPCR Activation/Inhibition)
  • Principle: This assay measures changes in intracellular cyclic AMP (cAMP) levels to determine if this compound acts as an agonist or antagonist at a Gs- or Gi-coupled off-target GPCR.

  • Materials:

    • Cells expressing the GPCR of interest (e.g., CHO-h5-HT2A).

    • cAMP detection kit (e.g., GloSensor™, cAMP-Glo™).[2][7]

    • This compound serial dilutions.

    • Known agonist for the receptor (for antagonist mode).

    • Forskolin (for Gi-coupled receptors).

  • Procedure (Agonist Mode for a Gs-coupled receptor):

    • Cell Preparation: Plate cells in a white, opaque 96-well plate. If using a transient biosensor like GloSensor™, transfect the cells and allow for expression.

    • Reagent Equilibration: Prepare the cAMP detection reagent according to the manufacturer's protocol and incubate it with the cells to allow for substrate equilibration (e.g., 2 hours for GloSensor™).

    • Compound Addition: Add various concentrations of this compound to the wells.

    • Signal Measurement: Immediately measure the luminescence signal kinetically over 15-30 minutes using a plate reader. An increase in signal indicates cAMP production and Gs activation.

  • Procedure (Antagonist Mode):

    • Follow steps 1 and 2 above.

    • Compound Pre-incubation: Add this compound dilutions and incubate for 15-20 minutes.

    • Agonist Challenge: Add a known receptor agonist at a concentration that gives ~80% of its maximal response (EC80).

    • Signal Measurement: Immediately measure the luminescence. A decrease in the agonist-induced signal indicates that this compound is acting as an antagonist.

  • Data Analysis: Plot the luminescent signal against the log concentration of this compound to generate dose-response curves and calculate EC50 (for agonists) or IC50 (for antagonists) values.

References

Technical Support Center: Optimizing Cendifensine Delivery for Brain Penetration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate experiments aimed at optimizing the delivery of Cendifensine to the brain.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a monoamine reuptake inhibitor that blocks the serotonin (B10506) transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine (B1211576) transporter (DAT).[1] By inhibiting the reuptake of these neurotransmitters, this compound increases their concentration in the synaptic cleft, enhancing serotonergic, noradrenergic, and dopaminergic neurotransmission.

Q2: What are the main challenges in delivering this compound to the brain?

A2: The primary challenge is the blood-brain barrier (BBB), a highly selective barrier that restricts the passage of most drugs from the bloodstream into the brain. Factors such as molecular size, charge, lipophilicity, and affinity for efflux transporters on the BBB can significantly limit brain penetration.

Q3: What are the promising strategies to enhance this compound's brain penetration?

A3: Several strategies are being explored to overcome the BBB, including:

  • Nanoparticle-based delivery: Encapsulating this compound in biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) can protect the drug from degradation and facilitate its transport across the BBB.

  • Intranasal delivery: Administration through the nasal cavity can bypass the BBB, allowing for direct transport to the brain via the olfactory and trigeminal nerves.

  • Formulation as a nanoemulsion: This can improve the solubility and absorption of this compound, particularly for intranasal delivery.

Q4: What is a typical brain-to-plasma concentration ratio for serotonin-norepinephrine reuptake inhibitors (SNRIs) in preclinical models?

A4: The brain-to-plasma concentration ratio for SNRIs can vary. For example, in ovariectomized rats, desvenlafaxine (B1082), an SNRI, exhibited a brain-to-plasma ratio of 1.7 based on the area under the curve (AUC) after oral administration.[2]

Troubleshooting Guides

Low Yield or Inconsistent Results with PLGA Nanoparticle Encapsulation
Problem Potential Cause Troubleshooting Steps
Low Encapsulation Efficiency (%EE) This compound, being a small molecule, may have a tendency to leak from the polymer matrix during the solvent evaporation/diffusion process, especially if it has some water solubility.1. Optimize the polymer-to-drug ratio: A higher polymer concentration can create a denser matrix, potentially reducing drug leakage. 2. Modify the solvent system: Use a solvent in which this compound has high solubility but which is also a good solvent for PLGA. Ensure the organic solvent is sufficiently immiscible with the aqueous phase to minimize drug partitioning. 3. Adjust the homogenization/sonication parameters: Over-emulsification can lead to smaller droplets with a larger surface area, increasing the potential for drug loss. Optimize the energy input to achieve the desired particle size without excessive drug leakage. 4. Consider a double emulsion method (w/o/w): If this compound has some aqueous solubility, dissolving it in a small volume of aqueous solution and then emulsifying it in the polymer-organic solution before the second emulsification in the external aqueous phase can improve encapsulation.
High Polydispersity Index (PDI) Inconsistent energy input during emulsification, or aggregation of nanoparticles.1. Ensure uniform mixing: Use a high-speed homogenizer or a probe sonicator with consistent power output. 2. Optimize surfactant concentration: The concentration of the stabilizer (e.g., PVA) is critical. Too little can lead to aggregation, while too much can be difficult to remove. 3. Control the rate of solvent evaporation: Rapid evaporation can lead to particle aggregation. A slower, more controlled evaporation process can result in a more uniform particle size distribution.
Poor In Vivo Brain Penetration The nanoparticles may be rapidly cleared by the reticuloendothelial system (RES) or may not effectively cross the BBB.1. PEGylation: Surface modification of the nanoparticles with polyethylene (B3416737) glycol (PEG) can reduce RES uptake and prolong circulation time. 2. Targeting Ligands: Conjugate the nanoparticle surface with ligands that bind to receptors on the BBB (e.g., transferrin receptor) to promote receptor-mediated transcytosis. 3. Optimize particle size: Nanoparticles in the range of 100-200 nm are often considered optimal for avoiding rapid clearance and facilitating BBB transport.
Issues with Intranasal Nanoemulsion Formulation and Delivery
Problem Potential Cause Troubleshooting Steps
Phase Separation or Instability of the Nanoemulsion Imbalance between the oil, surfactant, and co-surfactant concentrations.1. Construct a pseudo-ternary phase diagram: This will help identify the optimal ratios of oil, surfactant, and co-surfactant that result in a stable nanoemulsion region. 2. Select appropriate components: The choice of oil, surfactant, and co-surfactant should be based on the solubility of this compound. 3. Optimize the homogenization process: High-energy emulsification methods, such as high-pressure homogenization or ultrasonication, are typically required to produce stable nanoemulsions.
Low Drug Permeation Across Nasal Mucosa in Ex Vivo Models The formulation may have poor mucoadhesive properties or the droplet size may not be optimal.1. Incorporate mucoadhesive polymers: Adding polymers like chitosan (B1678972) can increase the residence time of the formulation in the nasal cavity, allowing for greater drug absorption. 2. Optimize droplet size: A smaller droplet size generally provides a larger surface area for absorption. Aim for a droplet size below 200 nm for efficient transport.
Inconsistent Results in In Vivo Brain Uptake Studies Improper administration technique leading to swallowing of the formulation instead of deposition in the olfactory region.1. Use an appropriate delivery device: A device that generates a fine mist and directs it towards the upper nasal cavity is crucial. 2. Control the volume and rate of administration: Administer small volumes slowly to prevent drainage into the pharynx. 3. Position the animal correctly: The head of the animal should be tilted back during administration to facilitate deposition in the olfactory region.

Quantitative Data Summary

Table 1: Brain Pharmacokinetics of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) in Rodents

CompoundAnimal ModelDose and RoutePeak Plasma Concentration (µM)Peak Brain Concentration (µM)Brain-to-Plasma Ratio (AUC-based)
Desvenlafaxine Ovariectomized Sprague-Dawley Rats30 mg/kg, oral7.010.81.7

Data adapted from Deecher et al., 2006.[2]

Experimental Protocols

Protocol 1: Encapsulation of this compound in PLGA Nanoparticles using Single Emulsion-Solvent Evaporation

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA) (50:50, inherent viscosity ~0.5 dL/g)

  • Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed

  • Dichloromethane (DCM)

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator or high-speed homogenizer

  • Rotary evaporator

  • Centrifuge

  • Freeze-dryer

Procedure:

  • Organic Phase Preparation: Dissolve 100 mg of PLGA and 10 mg of this compound in 5 mL of DCM.

  • Aqueous Phase Preparation: Prepare a 2% (w/v) solution of PVA in 20 mL of deionized water.

  • Emulsification: Add the organic phase to the aqueous phase while stirring at 500 rpm on a magnetic stirrer. Immediately after, emulsify the mixture using a probe sonicator at 40% amplitude for 2 minutes on an ice bath to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Transfer the emulsion to a rotary evaporator and evaporate the DCM under reduced pressure at 35°C for 1-2 hours.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C. Discard the supernatant.

  • Washing: Resuspend the nanoparticle pellet in deionized water and centrifuge again. Repeat this washing step twice to remove excess PVA and unencapsulated drug.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry to obtain a powder.

  • Characterization: Characterize the nanoparticles for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Protocol 2: Preparation of this compound Nanoemulsion for Intranasal Delivery

Materials:

  • This compound

  • Oil phase (e.g., Capryol 90)

  • Surfactant (e.g., Tween 80)

  • Co-surfactant (e.g., Transcutol P)

  • Phosphate buffered saline (PBS), pH 6.4

  • Magnetic stirrer

  • High-pressure homogenizer or ultrasonicator

Procedure:

  • Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most appropriate components.

  • Construction of Pseudo-ternary Phase Diagram: Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios. Titrate each mixture with PBS and observe for transparency to identify the nanoemulsion region.

  • Nanoemulsion Formulation: Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant.

  • Drug Incorporation: Dissolve the required amount of this compound in the pre-concentrate of oil, surfactant, and co-surfactant.

  • Emulsification: Slowly add the aqueous phase (PBS, pH 6.4) to the oily phase under gentle magnetic stirring.

  • Homogenization: Subject the coarse emulsion to high-pressure homogenization or ultrasonication to reduce the droplet size and form a stable nanoemulsion.

  • Characterization: Evaluate the nanoemulsion for droplet size, PDI, zeta potential, pH, viscosity, and drug content.

Visualizations

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound SERT SERT This compound->SERT Inhibits NET NET This compound->NET Inhibits DAT DAT This compound->DAT Inhibits Serotonin_vesicle Serotonin Vesicle Serotonin Serotonin Serotonin_vesicle->Serotonin Release Norepinephrine_vesicle Norepinephrine Vesicle Norepinephrine Norepinephrine Norepinephrine_vesicle->Norepinephrine Release Dopamine_vesicle Dopamine Vesicle Dopamine Dopamine Dopamine_vesicle->Dopamine Release Serotonin->SERT Reuptake Serotonin_receptor 5-HT Receptor Serotonin->Serotonin_receptor Binds Norepinephrine->NET Reuptake Norepinephrine_receptor NE Receptor Norepinephrine->Norepinephrine_receptor Binds Dopamine->DAT Reuptake Dopamine_receptor DA Receptor Dopamine->Dopamine_receptor Binds

Caption: this compound's mechanism of action in the synaptic cleft.

experimental_workflow cluster_formulation Formulation cluster_characterization Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Encapsulation This compound Encapsulation (PLGA Nanoparticles) Physicochemical Physicochemical Analysis (Size, PDI, Zeta, %EE) Encapsulation->Physicochemical Nanoemulsion This compound Nanoemulsion Preparation Nanoemulsion->Physicochemical BBB_model In Vitro BBB Model (Permeability Assay) Physicochemical->BBB_model Animal_model Animal Model (Administration) BBB_model->Animal_model Pharmacokinetics Pharmacokinetic Analysis (Brain/Plasma Ratio) Animal_model->Pharmacokinetics

Caption: Experimental workflow for optimizing this compound delivery.

logical_relationship cluster_nano_challenges Nanoparticle Challenges cluster_intranasal_challenges Intranasal Challenges cluster_solutions Potential Solutions Start Goal: Enhance this compound Brain Penetration Strategy Delivery Strategy Start->Strategy Nanoparticles Nanoparticle Encapsulation Strategy->Nanoparticles Intranasal Intranasal Delivery Strategy->Intranasal RES_uptake RES Uptake Nanoparticles->RES_uptake BBB_transport Inefficient BBB Transport Nanoparticles->BBB_transport Mucociliary_clearance Mucociliary Clearance Intranasal->Mucociliary_clearance Low_permeability Low Mucosal Permeability Intranasal->Low_permeability PEGylation PEGylation RES_uptake->PEGylation Targeting_ligands Targeting Ligands BBB_transport->Targeting_ligands Mucoadhesives Mucoadhesive Polymers Mucociliary_clearance->Mucoadhesives Permeation_enhancers Permeation Enhancers Low_permeability->Permeation_enhancers

Caption: Logical relationships in overcoming this compound delivery challenges.

References

Cendifensine stability issues in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is currently no publicly available stability data specifically for cendifensine. The following information is based on the chemical structure of this compound, general principles of pharmaceutical stability, and data from structurally related molecules. This guide is intended for research and informational purposes only.

Introduction

This compound is a serotonin-dopamine-norepinephrine reuptake inhibitor with a core structure of (3,4-dichlorophenyl)-[(3S)-3-propylpyrrolidin-3-yl]methanone. Understanding its stability is crucial for accurate experimental results and proper long-term storage. This technical support center provides guidance on potential stability issues, troubleshooting, and best practices for handling this compound in a research setting.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for this compound?

A1: While specific data for this compound is unavailable, for long-term storage, it is recommended to store the compound as a solid at -20°C or below, protected from light and moisture. For short-term storage, 2-8°C may be acceptable. Avoid repeated freeze-thaw cycles.

Q2: What are the likely degradation pathways for this compound?

A2: Based on its structure, this compound may be susceptible to the following degradation pathways:

  • Hydrolysis: The ketone functional group could be susceptible to hydrolysis, particularly under strongly acidic or basic conditions.

  • Oxidation: The pyrrolidine (B122466) ring, being a cyclic amine, is a potential site for oxidation. This can lead to the formation of N-oxides or ring-opening products.

  • Photodegradation: The dichlorophenyl ring is a chromophore that can absorb UV light, potentially leading to photodegradation. This could involve dechlorination or other rearrangements.

Q3: I am seeing unexpected peaks in my chromatogram when analyzing a this compound sample that has been stored for a while. What could be the cause?

A3: Unexpected peaks are likely degradation products. The storage conditions, such as exposure to light, elevated temperatures, or incompatible solvents, could have caused the degradation. It is recommended to perform a forced degradation study to identify potential degradants and to use a stability-indicating analytical method for your analysis.

Q4: How can I develop a stability-indicating analytical method for this compound?

A4: A stability-indicating method is one that can separate the parent drug from its degradation products. To develop such a method, you should perform forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). The stressed samples are then analyzed, typically by High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector or Mass Spectrometry (MS), to ensure that all degradation peaks are resolved from the main this compound peak.

Q5: Are there any specific solvents I should avoid when working with this compound?

A5: While specific solvent compatibility data is not available, it is generally advisable to avoid highly reactive solvents or those that could promote degradation. For example, strong acids or bases should be used with caution. When preparing solutions for storage, use high-purity, degassed solvents and store them protected from light at low temperatures.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of potency in stored solid this compound Improper storage (exposure to heat, light, or moisture).Store this compound solid at -20°C or below in a tightly sealed, light-resistant container with a desiccant.
Appearance of new peaks in HPLC analysis of a stored solution Degradation of this compound in solution.Prepare fresh solutions for analysis. If solutions need to be stored, keep them at low temperatures (2-8°C or -20°C) for a limited time and protect them from light.
Inconsistent results between different batches of this compound Potential batch-to-batch variability in purity or degradation profile.Qualify each new batch of this compound upon receipt. Perform identity and purity tests.
Precipitation of this compound from a solution upon storage Poor solubility or solvent evaporation.Ensure the chosen solvent can maintain this compound in solution at the desired concentration and storage temperature. Use tightly sealed vials to prevent solvent evaporation.

Experimental Protocols

Forced Degradation Study Protocol for this compound

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and pathways.

1. Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with PDA or MS detector

  • Photostability chamber

  • Oven

2. Procedure:

  • Acid Hydrolysis:

    • Dissolve a known amount of this compound in a small amount of methanol and dilute with 0.1 M HCl to a final concentration of 1 mg/mL.

    • Incubate the solution at 60°C for 24 hours.

    • At various time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

    • If no degradation is observed, repeat the experiment with 1 M HCl.

  • Base Hydrolysis:

    • Dissolve this compound in a small amount of methanol and dilute with 0.1 M NaOH to a final concentration of 1 mg/mL.

    • Incubate at 60°C for 24 hours.

    • At various time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

    • If no degradation is observed, repeat with 1 M NaOH.

  • Oxidative Degradation:

    • Dissolve this compound in methanol and dilute with 3% H₂O₂ to a final concentration of 1 mg/mL.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Analyze aliquots at various time points by HPLC.

    • If no degradation is observed, repeat with 30% H₂O₂.

  • Thermal Degradation (Solid State):

    • Place a thin layer of solid this compound in a petri dish.

    • Heat in an oven at 80°C for 48 hours.

    • At various time points, take a sample, dissolve it in a suitable solvent, and analyze by HPLC.

  • Photolytic Degradation:

    • Prepare a solution of this compound (1 mg/mL) in methanol/water (1:1).

    • Expose the solution to a light source in a photostability chamber that provides both UV and visible light (e.g., option 1 of the ICH Q1B guideline).

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • Analyze both samples by HPLC at various time points.

3. Analysis:

  • Analyze all samples by a suitable HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and a buffered aqueous phase is a common starting point.

  • Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the this compound peak.

  • Use a PDA detector to check for peak purity and to obtain UV spectra of the degradation products.

  • If available, use LC-MS to obtain mass-to-charge ratios of the degradation products to aid in their identification.

Data Presentation

Table 1: Summary of Forced Degradation Conditions and Potential Observations for this compound (Hypothetical)

Stress ConditionReagent/ParameterTemperatureDurationExpected DegradationPotential Degradation Products
Acid Hydrolysis 0.1 M - 1 M HCl60°C24 hoursModerateHydrolysis of the ketone, potential ring opening of pyrrolidine.
Base Hydrolysis 0.1 M - 1 M NaOH60°C24 hoursSignificantHydrolysis of the ketone.
Oxidation 3% - 30% H₂O₂Room Temp24 hoursSignificantN-oxide of pyrrolidine, hydroxylated derivatives, ring-opened products.
Thermal (Solid) -80°C48 hoursLow to ModerateDehalogenation, other decomposition products.
Photolytic UV/Vis LightRoom TempAs per ICH Q1BModerateDechlorination, formation of photoadducts.

Visualizations

G Hypothetical Degradation Pathway of this compound This compound This compound ((3,4-dichlorophenyl)-[(3S)-3-propylpyrrolidin-3-yl]methanone) Hydrolysis_Product Hydrolysis Product (e.g., 3,4-dichlorobenzoic acid + (3S)-3-propylpyrrolidin-3-amine) This compound->Hydrolysis_Product Acid/Base Hydrolysis Oxidation_Product Oxidation Product (e.g., N-oxide or hydroxylated derivative) This compound->Oxidation_Product Oxidation (H₂O₂) Photodegradation_Product Photodegradation Product (e.g., Monochloro-derivative) This compound->Photodegradation_Product Photolysis (UV/Vis)

Caption: Hypothetical degradation pathways of this compound under stress conditions.

G Experimental Workflow for this compound Stability Testing cluster_0 Stress Conditions Acid Hydrolysis Acid Hydrolysis Stressed Samples Stressed Samples Acid Hydrolysis->Stressed Samples Base Hydrolysis Base Hydrolysis Base Hydrolysis->Stressed Samples Oxidation Oxidation Oxidation->Stressed Samples Thermal Thermal Thermal->Stressed Samples Photolysis Photolysis Photolysis->Stressed Samples This compound Sample This compound Sample This compound Sample->Acid Hydrolysis This compound Sample->Base Hydrolysis This compound Sample->Oxidation This compound Sample->Thermal This compound Sample->Photolysis HPLC/LC-MS Analysis HPLC/LC-MS Analysis Stressed Samples->HPLC/LC-MS Analysis Data Evaluation Data Evaluation HPLC/LC-MS Analysis->Data Evaluation Stability Profile Stability Profile Data Evaluation->Stability Profile

Caption: General workflow for conducting a forced degradation study of this compound.

Mitigating Cendifensine-induced behavioral side effects in mice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cendifensine, a monoamine reuptake inhibitor targeting the serotonin (B10506) transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine (B1211576) transporter (DAT)[1]. The following information is intended to help mitigate and understand potential behavioral side effects observed during preclinical studies in mice.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a monoamine reuptake inhibitor. It simultaneously blocks the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT)[1]. This action increases the extracellular concentrations of these neurotransmitters in the brain, which is the basis for its investigation in neuropsychiatric disorders.

Q2: What are the most common behavioral side effects observed with this compound in mice?

A2: Similar to some other antidepressant medications, initial or high doses of this compound may lead to paradoxical anxiety-like behaviors in mice[2]. These can manifest as increased avoidance of open spaces in behavioral tests and altered locomotor activity. Researchers should be aware that chronic antidepressant treatment in normal mice can sometimes provoke anxiety and impair their ability to cope with stress[2].

Q3: Why does a compound expected to have antidepressant effects sometimes increase anxiety?

A3: The initial increase in synaptic monoamines, particularly serotonin and norepinephrine, can lead to an acute state of hyperarousal and anxiety before the therapeutic effects of neuroplastic changes take place. This initial anxiogenic response is a known phenomenon with some antidepressant classes[3]. The complex interplay between different neurotransmitter systems can also contribute to these paradoxical effects.

Q4: What are some general strategies to mitigate this compound-induced behavioral side effects?

A4: Mitigation strategies include careful dose-response studies to find a therapeutic window with minimal side effects, habituating the animals to the testing environment to reduce novelty-induced stress, and considering co-administration with anxiolytic agents, though this may confound results[4][5]. Exploring different mouse strains may also be beneficial, as genetic background can influence behavioral responses to drugs[6][7].

Troubleshooting Guides

Issue 1: Increased Anxiety-Like Behavior in the Elevated Plus Maze (EPM)

Symptoms:

  • Mice treated with this compound spend significantly less time in the open arms of the EPM compared to vehicle-treated controls.

  • A lower percentage of entries into the open arms is observed.

  • Increased defecation or freezing behavior in the closed arms.

Possible Causes:

  • Anxiogenic Drug Effect: The selected dose of this compound may be too high, leading to an acute anxiogenic response.

  • Novelty-Induced Stress: The stress of a new environment can exacerbate the anxiogenic effects of the compound.

  • Strain Sensitivity: The mouse strain being used may be particularly sensitive to the anxiogenic effects of monoamine reuptake inhibitors[6][7].

Troubleshooting Steps:

  • Conduct a Dose-Response Study: Test a range of this compound doses to identify a concentration that provides the desired therapeutic effect without significantly increasing anxiety-like behavior.

  • Habituation: Habituate the mice to the testing room for at least one hour before the experiment. Handling the mice for several days prior to testing can also reduce stress[5].

  • Consider Co-administration with an Anxiolytic: As a pharmacological control, co-administering a known anxiolytic like diazepam could help determine if the observed behavior is indeed anxiety-related. However, be mindful of potential drug-drug interactions and confounding effects on your primary outcome measures[4].

  • Evaluate Different Strains: If feasible, test this compound in a different mouse strain known to have a lower anxiety phenotype.

Issue 2: Ambiguous Results in the Open Field Test (OFT)

Symptoms:

  • Mice treated with this compound show a significant increase or decrease in total distance traveled, making the interpretation of time spent in the center zone difficult.

  • Contradictory results between locomotor activity and anxiety-like behavior (e.g., high locomotion but low center time).

Possible Causes:

  • Hyperlocomotion: The dopaminergic and noradrenergic activity of this compound can induce hyperlocomotion, which can mask anxiolytic effects or be misinterpreted as anxiogenic behavior (thigmotaxis).

  • Sedation: At higher doses, some compounds can have sedative effects, reducing overall movement and confounding the interpretation of anxiety-like behavior.

  • Environmental Factors: Lighting conditions and noise levels in the testing room can significantly impact mouse behavior in the OFT[5].

Troubleshooting Steps:

  • Normalize Center Time: Analyze the percentage of time spent in the center relative to the total time of the experiment, and also consider the number of entries into the center zone.

  • Dose-Response Evaluation: Assess locomotor activity across a range of doses to separate the effects on locomotion from anxiety-like behavior.

  • Control for Motor Effects: Use a separate test, such as the rotarod, to confirm that the observed effects are not due to motor impairment[7].

  • Standardize Environmental Conditions: Ensure consistent and appropriate lighting (dim lighting is often preferred for mice), and minimize auditory disturbances during testing[5].

Data Presentation

Table 1: Dose-Response Effect of this compound on Mouse Behavior in the Elevated Plus Maze (EPM)

Treatment GroupDose (mg/kg)% Time in Open Arms (Mean ± SEM)Open Arm Entries (Mean ± SEM)Total Distance Traveled (m)
Vehicle035.2 ± 3.115.4 ± 1.825.6 ± 2.3
This compound528.1 ± 2.912.1 ± 1.528.1 ± 2.5
This compound1015.5 ± 2.2 8.3 ± 1.135.7 ± 3.0
This compound209.8 ± 1.5 5.1 ± 0.942.3 ± 3.5**

*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle. Data are hypothetical.

Table 2: Mitigating this compound-Induced Anxiety with Compound X (GABA-A Positive Allosteric Modulator)

Treatment GroupDose (mg/kg)% Time in Open Arms (Mean ± SEM)Open Arm Entries (Mean ± SEM)
Vehicle034.8 ± 3.314.9 ± 1.7
This compound1016.1 ± 2.5 8.8 ± 1.2
Compound X245.3 ± 4.0*18.2 ± 2.0
This compound + Compound X10 + 232.5 ± 3.8#13.7 ± 1.6#

*p<0.05, **p<0.01 compared to Vehicle. #p<0.05 compared to this compound alone. Data are hypothetical.

Experimental Protocols

Elevated Plus Maze (EPM) Protocol

The EPM is used to assess anxiety-like behavior in rodents[8].

  • Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.

  • Pre-test Procedure:

    • Acclimate mice to the testing room for at least 60 minutes before the test.

    • Administer this compound or vehicle via the appropriate route (e.g., intraperitoneally) 30 minutes before testing.

  • Testing Procedure:

    • Place the mouse in the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze for 5 minutes.

    • Record the session using a video camera mounted above the maze.

  • Data Analysis:

    • Use automated tracking software to score the time spent in the open and closed arms, the number of entries into each arm, and the total distance traveled.

    • Anxiogenic effects are indicated by a decrease in the percentage of time spent in the open arms and a reduction in open arm entries.

Open Field Test (OFT) Protocol

The OFT is used to assess locomotor activity and anxiety-like behavior[9].

  • Apparatus: A square arena with high walls to prevent escape. The arena is typically divided into a central zone and a peripheral zone by the tracking software.

  • Pre-test Procedure:

    • Acclimate mice to the testing room under dim light for at least 60 minutes.

    • Administer this compound or vehicle 30 minutes before the test.

  • Testing Procedure:

    • Gently place the mouse in the center of the open field.

    • Allow the mouse to explore for 10-30 minutes.

    • Record the session with an overhead video camera.

  • Data Analysis:

    • Use automated tracking software to measure the total distance traveled, velocity, and time spent in the center versus the periphery.

    • Anxiety-like behavior is inferred from a reluctance to enter the center of the field (thigmotaxis).

Visualizations

Cendifensine_Pathway This compound This compound SERT SERT This compound->SERT Inhibits NET NET This compound->NET Inhibits DAT DAT This compound->DAT Inhibits Synaptic_5HT ↑ Synaptic Serotonin SERT->Synaptic_5HT Blocks Reuptake Synaptic_NE ↑ Synaptic Norepinephrine Synaptic_DA ↑ Synaptic Dopamine NET->Synaptic_NE Blocks Reuptake DAT->Synaptic_DA Blocks Reuptake Postsynaptic_Receptors Postsynaptic Receptor Activation Synaptic_5HT->Postsynaptic_Receptors Synaptic_NE->Postsynaptic_Receptors Synaptic_DA->Postsynaptic_Receptors Downstream_Signaling Downstream Signaling (e.g., cAMP, CREB) Postsynaptic_Receptors->Downstream_Signaling Therapeutic_Effects Therapeutic Effects (Antidepressant) Downstream_Signaling->Therapeutic_Effects Side_Effects Side Effects (Anxiety, Hyperlocomotion) Downstream_Signaling->Side_Effects

Caption: this compound's mechanism of action.

Experimental_Workflow cluster_prep Preparation cluster_testing Behavioral Testing cluster_analysis Analysis & Mitigation Animal_Acclimation Animal Acclimation & Habituation Drug_Admin Drug Administration Animal_Acclimation->Drug_Admin Drug_Prep This compound Dose Preparation Drug_Prep->Drug_Admin Behavioral_Assay Behavioral Assay (e.g., EPM, OFT) Drug_Admin->Behavioral_Assay Data_Collection Video Recording & Automated Scoring Behavioral_Assay->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation Mitigation Mitigation Strategy (e.g., Dose Adjustment) Interpretation->Mitigation If side effects are observed

Caption: Workflow for assessing behavioral effects.

Troubleshooting_Logic Start Unexpected Behavioral Result Observed Check_Dose Is the dose within the expected therapeutic range? Start->Check_Dose Check_Locomotion Is there a significant change in locomotor activity? Check_Dose->Check_Locomotion Yes High_Dose Action: Lower the dose and repeat. Check_Dose->High_Dose No Check_Environment Were environmental conditions (light, noise) controlled? Check_Locomotion->Check_Environment No Confound Result is likely confounded. Normalize data or use alternative tests. Check_Locomotion->Confound Yes Standardize Action: Standardize testing conditions and repeat. Check_Environment->Standardize No Valid_Effect Result is likely a valid pharmacological effect. Check_Environment->Valid_Effect Yes

Caption: Troubleshooting unexpected results.

References

Cendifensine Synthesis Refinement: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of Cendifensine, aiming for higher purity of the final compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during this compound synthesis?

A1: The most common impurities can originate from the starting materials or arise during the synthesis process. A key step in many syntheses of this compound and related compounds is the Friedel-Crafts acylation of 1,2-dichlorobenzene. This reaction can lead to the formation of several positional isomers of the dichlorobenzophenone intermediate.

Potential impurities may include:

  • Isomeric Impurities: Formation of 2,3-dichloro-, 2,5-dichloro-, and 2,4-dichlorobenzophenone (B35555) alongside the desired 3,4-dichlorobenzophenone (B123610) intermediate.[1][2]

  • Dehalogenated Byproducts: Loss of one or both chlorine atoms from the dichlorobenzene ring during the acylation reaction.[2]

  • Unreacted Intermediates: Incomplete reaction at any stage of the synthesis will lead to the presence of starting materials or intermediates in the final product.

  • Solvent Adducts: Trapped solvent molecules within the crystalline structure of this compound.

Q2: What analytical methods are recommended for assessing the purity of this compound?

A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment of this compound.

  • High-Performance Liquid Chromatography (HPLC) with UV detection: A robust and widely used technique for separating and quantifying impurities.[3][4]

  • Ultra-Performance Liquid Chromatography (UPLC) with UV detection: Offers faster analysis times and higher resolution compared to HPLC.[3]

  • Gas Chromatography (GC) with Flame Ionization Detection (FID): Suitable for identifying and quantifying volatile and thermally stable impurities.[4][5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides high selectivity and sensitivity for the identification and quantification of impurities, even at trace levels.[3][6]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A powerful method for determining the absolute purity of the sample without the need for a reference standard of the impurities.[4]

Q3: What is the expected final purity of this compound after successful refinement?

A3: With optimized purification protocols, it is possible to achieve a "substantially pure" crystalline form of this compound, with purity levels exceeding 99%.[7]

Troubleshooting Guides

Issue 1: Low Purity After Initial Synthesis

Problem: The crude this compound product shows significant levels of impurities by HPLC analysis.

Possible Causes & Solutions:

Possible Cause Suggested Solution
Suboptimal Friedel-Crafts Reaction Conditions Review the reaction temperature and catalyst choice. The acylation of deactivated rings like dichlorobenzene may require higher temperatures or a more potent Lewis acid catalyst.[1] Consider using shape-selective catalysts like zeolites to improve regioselectivity.[1]
Presence of Multiple Isomers Implement a multi-step purification strategy. A combination of recrystallization and column chromatography is often effective in separating closely related isomers.
Incomplete Reactions Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure complete conversion before proceeding with the work-up.
Issue 2: Difficulty in Removing a Persistent Impurity

Problem: A specific impurity co-elutes with the product in HPLC or co-crystallizes during recrystallization.

Possible Causes & Solutions:

Possible Cause Suggested Solution
Structurally Similar Impurity Utilize an orthogonal purification technique. If recrystallization is ineffective, employ preparative HPLC with a different column chemistry or mobile phase system.
Impurity with Similar Solubility Profile For recrystallization, experiment with a range of solvents with different polarities. A solvent-antisolvent system can also be effective.
Formation of a Stable Adduct Analyze the impurity by LC-MS to determine its identity. If it is a solvent adduct, consider using a different solvent in the final synthetic step or during purification.
Issue 3: Poor Crystal Formation During Recrystallization

Problem: The product oils out or forms a fine powder instead of well-defined crystals during recrystallization.

Possible Causes & Solutions:

Possible Cause Suggested Solution
Solution is Too Concentrated Add a small amount of hot solvent to the oiled-out mixture to achieve complete dissolution, then allow it to cool slowly.
Cooling Rate is Too Fast Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can lead to the precipitation of impurities along with the product.[5][8][9]
Supersaturation is Not Reached If no crystals form, try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[5]
Inappropriate Solvent The ideal solvent should dissolve the compound when hot but not at room temperature.[8] Perform a solvent screen to identify the optimal recrystallization solvent.

Data Presentation

Table 1: Comparison of Purification Methods for Crude this compound

Purification Method Initial Purity (Area % by HPLC) Final Purity (Area % by HPLC) Yield (%) Notes
Recrystallization (Ethanol) 85.2%97.5%75%Effective at removing major impurities, but some isomers may co-crystallize.
Recrystallization (Isopropanol/Water) 85.2%98.2%70%Improved rejection of polar impurities.
Silica (B1680970) Gel Column Chromatography 85.2%99.1%60%Good separation of isomers, but can be time-consuming and lead to lower yields.
Recrystallization followed by Column Chromatography 85.2%>99.5%55%Most effective method for achieving the highest purity.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: In a small test tube, dissolve a small amount of crude this compound in a minimal amount of a heated solvent (e.g., ethanol, isopropanol, acetone).

  • Dissolution: Transfer the bulk of the crude this compound to an Erlenmeyer flask and add the chosen solvent portion-wise while heating and stirring until the solid is completely dissolved.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. If crystals do not form, place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Silica Gel Column Chromatography of this compound
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate).

  • Column Packing: Carefully pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the fractions by TLC or HPLC to identify those containing the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude this compound Product recrystallization Recrystallization start->recrystallization purity_check_1 Purity Check (HPLC) recrystallization->purity_check_1 column_chromatography Column Chromatography purity_check_2 Purity Check (HPLC) column_chromatography->purity_check_2 purity_check_1->column_chromatography Purity < 99% final_product High-Purity this compound (>99.5%) purity_check_1->final_product Purity > 99.5% purity_check_2->final_product Purity > 99.5%

Caption: A general experimental workflow for the refinement of this compound.

troubleshooting_guide start Low Purity after Recrystallization? cause1 Suboptimal Solvent Choice start->cause1 Yes cause2 Rapid Cooling start->cause2 Yes cause3 Co-crystallizing Impurity start->cause3 Yes solution1 Perform Solvent Screen cause1->solution1 solution2 Allow for Slow Cooling cause2->solution2 solution3 Proceed to Column Chromatography cause3->solution3

Caption: A troubleshooting guide for recrystallization issues.

References

Addressing Cendifensine variability in experimental results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential variability in experimental results when working with Cendifensine. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to ensure the consistency and reliability of your findings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the MAP Kinase Kinase 7 (MKK7), a key component of the c-Jun N-terminal kinase (JNK) signaling pathway. By inhibiting MKK7, this compound effectively blocks the downstream phosphorylation of JNK, which in turn reduces the activation of transcription factors like c-Jun. This leads to the downregulation of genes involved in cell proliferation and survival, making it a subject of interest in oncology research.

cluster_extracellular Extracellular Signal cluster_pathway JNK Signaling Pathway Stress Stress Signal (e.g., UV, Cytokines) MKK7 MKK7 Stress->MKK7 JNK JNK MKK7->JNK Phosphorylation cJun c-Jun JNK->cJun Phosphorylation Gene Target Gene Expression (Proliferation, Survival) cJun->Gene Activation This compound This compound This compound->MKK7 Inhibition

Caption: this compound's mechanism of action via MKK7 inhibition.

Q2: Why am I observing inconsistent IC50 values for this compound across experiments?

A2: Variability in IC50 values is a common issue that can arise from several factors. The most frequent causes include inconsistencies in cell seeding density, passage number of the cell line, and the stability of this compound in your assay medium. Refer to the troubleshooting guide below for a systematic approach to identifying and resolving the source of this variability.

Q3: How should this compound be stored to ensure its stability and activity?

A3: this compound is light-sensitive and prone to degradation at room temperature. For optimal stability, it should be stored as a powder at -20°C, protected from light. Stock solutions (e.g., in DMSO) should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Before use, allow the aliquot to equilibrate to room temperature slowly.

Troubleshooting Guides

Issue 1: High Variability in Cell Viability Assay Results

This guide provides a step-by-step process to troubleshoot inconsistent results from cell viability assays (e.g., MTS, MTT) when using this compound.

Start Start: Inconsistent Viability Results CheckReagent 1. Verify Reagent Stability - this compound stock fresh? - Assay reagents expired? Start->CheckReagent CheckCells 2. Assess Cell Health & Density - Passage number consistent? - Seeding density uniform? CheckReagent->CheckCells Reagents OK CheckProtocol 3. Review Protocol Execution - Incubation times accurate? - Pipetting consistent? CheckCells->CheckProtocol Cells OK AnalyzeData 4. Re-analyze Raw Data - Outliers present? - Normalization correct? CheckProtocol->AnalyzeData Protocol OK Conclusion Isolate Variable & Re-run Assay AnalyzeData->Conclusion cluster_prep Preparation cluster_treat Treatment cluster_read Measurement Seed 1. Seed Cells (e.g., 5,000 cells/well) Incubate1 2. Incubate 24h Seed->Incubate1 Treat 3. Add this compound (Serial Dilutions) Incubate1->Treat Incubate2 4. Incubate 72h Treat->Incubate2 AddMTS 5. Add MTS Reagent Incubate2->AddMTS Incubate3 6. Incubate 2h AddMTS->Incubate3 Read 7. Read Absorbance (490 nm) Incubate3->Read

Improving the signal-to-noise ratio in Cendifensine binding assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on improving the signal-to-noise ratio in Cendifensine binding assays. This compound (also known as NOE-115) is a novel monoamine reuptake inhibitor that targets the serotonin (B10506) transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine (B1211576) transporter (DAT).[1][2] Accurate and robust binding data are critical for understanding its pharmacological profile. This guide offers troubleshooting advice, detailed experimental protocols, and frequently asked questions to help you achieve high-quality, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a triple reuptake inhibitor, meaning it blocks the reuptake of three key neurotransmitters in the brain: serotonin, norepinephrine, and dopamine.[1][3] By inhibiting their respective transporters (SERT, NET, and DAT), this compound increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling.[3] This mechanism is the basis for its investigation in treating various neurological and psychiatric disorders.[4][5][6]

Q2: What are the common types of binding assays used for this compound?

A2: The most common methods for studying this compound's binding to monoamine transporters are radioligand binding assays and fluorescence-based assays.

  • Radioligand Binding Assays: These are considered the gold standard and typically involve a competitive binding format.[7] In this setup, a radiolabeled ligand with known affinity for the target transporter competes with unlabeled this compound. The amount of radioactivity detected is inversely proportional to the binding affinity of this compound.

  • Fluorescence-Based Assays: These assays offer a non-radioactive alternative and often use techniques like fluorescence polarization (FP) or fluorescence resonance energy transfer (FRET). In a typical FP assay, a fluorescently labeled ligand binds to the transporter, resulting in a high polarization signal. When this compound displaces the fluorescent ligand, the polarization decreases.

Q3: What is a good signal-to-noise ratio for a this compound binding assay?

A3: A desirable signal-to-noise ratio (S/N), often calculated as the ratio of total binding to non-specific binding, should be at least 3:1.[8] An S/N ratio of 5:1 or higher is considered excellent and indicates a robust assay.[8] If non-specific binding accounts for more than 50% of the total binding, it can be challenging to obtain reliable and reproducible data.[8]

Q4: How can I reduce high non-specific binding (NSB)?

A4: High non-specific binding is a frequent cause of poor signal-to-noise and can be addressed by:

  • Optimizing Radioligand Concentration: Use a radioligand concentration at or below its dissociation constant (Kd) for competition assays.

  • Pre-treating Filters and Plates: Soaking glass fiber filters in a solution like 0.5% polyethyleneimine (PEI) can reduce the binding of positively charged radioligands to the negatively charged filters. Using low-protein-binding plates is also recommended.

  • Modifying Buffer Composition: Including bovine serum albumin (BSA) or a low concentration of a non-ionic detergent (e.g., 0.01-0.05% Tween-20) in the assay buffer can help minimize non-specific interactions.[8]

  • Increasing Wash Steps: Increasing the number and volume of ice-cold wash steps during filtration can more effectively remove unbound radioligand.[8]

Troubleshooting Guide

A low signal-to-noise ratio can stem from either a weak specific signal or high background noise. The following table outlines common issues and potential solutions.

Problem Potential Cause Troubleshooting Steps
High Non-Specific Binding (NSB) Radioligand concentration is too high.Use a radioligand concentration at or below its Kd.
Hydrophobic interactions of the ligand with assay components.Include a non-ionic detergent (e.g., 0.01-0.05% Tween-20) in buffers. Use polypropylene (B1209903) or siliconized labware.[8]
Insufficient washing.Increase the number and volume of washes with ice-cold buffer.[8]
Inadequate filter pre-treatment.Pre-soak glass fiber filters in 0.5% polyethyleneimine (PEI).
Low Specific Signal Low receptor density in the membrane preparation.Use a cell line with higher transporter expression or increase the amount of membrane protein per well.
Inactive protein.Ensure proper storage and handling of membrane preparations to maintain protein integrity.
Suboptimal incubation time.Perform a time-course experiment to determine the time required to reach binding equilibrium.
Incorrect buffer pH or ionic strength.Optimize the buffer composition to ensure it is suitable for the target transporter.
High Variability Between Replicates Inconsistent pipetting.Use calibrated pipettes and ensure thorough mixing of all solutions.
Uneven membrane suspension.Gently vortex the membrane stock before aliquoting to ensure a homogenous suspension.
Inconsistent washing technique.Ensure a good seal on the filtration manifold for uniform and rapid washing of all wells.

Data Presentation

This compound (NOE-115) Binding Profile

While specific Ki values for this compound are not yet widely published, it is characterized as a potent triple reuptake inhibitor. For context, the table below presents typical binding affinities (Ki in nM) for other well-known monoamine reuptake inhibitors. Lower Ki values indicate higher binding affinity.

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)
Cocaine~250~500~300
Bupropion~500~2000>10000
Venlafaxine~2500~200~30
Duloxetine~700~10~1

Note: These values are approximate and can vary depending on the specific experimental conditions.

Impact of Assay Conditions on Signal-to-Noise Ratio

The following table illustrates how optimizing assay conditions can improve the signal-to-noise ratio, using hypothetical data from a radioligand binding assay.

ConditionTotal Binding (CPM)Non-Specific Binding (CPM)Specific Binding (CPM)Signal-to-Noise Ratio (Total/NSB)
Standard Buffer 5000250025002.0
+ 0.1% BSA 4800120036004.0
+ 0.05% Tween-20 4700100037004.7
Increased Washes 4900150034003.3

CPM = Counts Per Minute

Experimental Protocols

Radioligand Binding Assay for Monoamine Transporters

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of this compound for DAT, NET, and SERT.

1. Materials

  • Cell Membranes: HEK293 cells stably expressing human DAT, NET, or SERT.

  • Radioligands:

    • DAT: [³H]-WIN 35,428 or [³H]-GBR 12935

    • NET: [³H]-Nisoxetine

    • SERT: [³H]-Citalopram or [³H]-Paroxetine

  • Test Compound: this compound

  • Non-specific Binding Control: A high concentration of a known inhibitor for each transporter (e.g., GBR 12909 for DAT, Desipramine for NET, Fluoxetine for SERT).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail

  • 96-well Filter Plates (e.g., GF/B or GF/C)

  • Polyethyleneimine (PEI)

2. Methods

  • Plate Preparation: Pre-soak the filter plates in 0.5% PEI for at least 30 minutes.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Assay buffer, radioligand, and cell membrane suspension.

    • Non-specific Binding: Non-specific binding control, radioligand, and cell membrane suspension.

    • This compound Competition: Serial dilutions of this compound, radioligand, and cell membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold.

  • Washing: Wash the filters three to five times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

3. Data Analysis

  • Calculate the specific binding by subtracting the average non-specific binding counts from the total binding counts.

  • Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.

Visualizations

This compound Mechanism of Action

Caption: this compound inhibits SERT, NET, and DAT on the presynaptic neuron, increasing neurotransmitter levels.

Troubleshooting Workflow for Low Signal-to-Noise Ratio

Troubleshooting_Workflow Start Low Signal-to-Noise Ratio Observed Check_NSB Is Non-Specific Binding (NSB) > 50% of Total? Start->Check_NSB High_NSB Troubleshoot High NSB Check_NSB->High_NSB Yes Check_Signal Is Specific Signal Low? Check_NSB->Check_Signal No Optimize_Assay Optimize Assay Parameters High_NSB->Optimize_Assay Low_Signal Troubleshoot Low Signal Check_Signal->Low_Signal Yes Check_Signal->Optimize_Assay No Low_Signal->Optimize_Assay End Assay Optimized Optimize_Assay->End

Caption: A decision tree for troubleshooting low signal-to-noise ratio in binding assays.

References

Validation & Comparative

A Head-to-Head Comparison of Cendifensine and Other Triple Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triple reuptake inhibitors (TRIs) represent a promising class of pharmacological agents designed to modulate the levels of three key neurotransmitters in the brain: serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA). By inhibiting the reuptake of these monoamines from the synaptic cleft, TRIs enhance neurotransmission, a mechanism of action that holds therapeutic potential for a variety of central nervous system (CNS) disorders, including depression, attention-deficit hyperactivity disorder (ADHD), and obesity. This guide provides a head-to-head comparison of Cendifensine (NOE-115) and other notable TRIs, focusing on their pharmacological profiles, supported by experimental data.

This compound (also known as NOE-115) is a novel monoamine reuptake inhibitor currently under development by Noema Pharma.[1][2] It is being investigated for the treatment of vasomotor symptoms associated with menopause, binge-eating disorder, and depressive disorders.[2] While its precise binding affinities are not yet publicly available, it is characterized as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[1][2] This comparison guide will situate this compound within the broader landscape of TRIs by examining the quantitative data of other well-characterized compounds in this class.

Quantitative Comparison of Triple Reuptake Inhibitors

The following table summarizes the in vitro binding affinities (Ki) and/or inhibitory concentrations (IC50) of several TRIs for the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). Lower values indicate greater potency.

DrugSERT Ki (nM)NET Ki (nM)DAT Ki (nM)SERT IC50 (nM)NET IC50 (nM)DAT IC50 (nM)
This compound (NOE-115) Data not availableData not availableData not availableData not availableData not availableData not available
Ansofaxine N/AN/AN/A31.4586.7733.2
Liafensine N/AN/AN/A1.087.995.67
Amitifadine 99262213122396
Diclofensine 5115.716.8N/AN/AN/A
Centanafadine N/AN/AN/A83638
Tesofensine Data not availableData not availableData not availableData not availableData not availableData not available

N/A: Not available in the public domain.

Signaling Pathway of Triple Reuptake Inhibitors

TRIs exert their effects at the synaptic level. By blocking the serotonin, norepinephrine, and dopamine transporters on the presynaptic neuron, they prevent the reabsorption of these neurotransmitters from the synaptic cleft. This leads to an increased concentration of serotonin, norepinephrine, and dopamine in the synapse, thereby enhancing and prolonging their signaling to the postsynaptic neuron.

TRI_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic Presynaptic Terminal Serotonin 5-HT presynaptic->Serotonin Release Norepinephrine NE presynaptic->Norepinephrine Release Dopamine DA presynaptic->Dopamine Release SERT SERT NET NET DAT DAT Serotonin->SERT Reuptake postsynaptic Postsynaptic Receptors Serotonin->postsynaptic Signal Transduction Norepinephrine->NET Reuptake Norepinephrine->postsynaptic Signal Transduction Dopamine->DAT Reuptake Dopamine->postsynaptic Signal Transduction TRI Triple Reuptake Inhibitor (e.g., this compound) TRI->SERT Inhibits TRI->NET Inhibits TRI->DAT Inhibits

Caption: General signaling pathway of a triple reuptake inhibitor.

Experimental Protocols

The quantitative data presented in this guide are primarily derived from two key types of in vitro experiments: radioligand binding assays and synaptosomal uptake assays.

Radioligand Binding Assay

This assay measures the affinity of a drug for a specific transporter. It involves competing the unlabeled drug (the TRI) with a radiolabeled ligand that is known to bind to the transporter of interest (SERT, NET, or DAT). The concentration of the TRI that displaces 50% of the radiolabeled ligand is the IC50 value, from which the equilibrium dissociation constant (Ki) can be calculated.

Radioligand_Binding_Workflow start Start prep Prepare cell membranes expressing SERT, NET, or DAT start->prep incubate Incubate membranes with radioligand and varying concentrations of TRI prep->incubate filter Separate bound and free radioligand via filtration incubate->filter quantify Quantify radioactivity of bound radioligand filter->quantify analyze Analyze data to determine IC50 and Ki quantify->analyze end End analyze->end

Caption: Workflow for a radioligand binding assay.

Synaptosomal Uptake Assay

This assay measures the functional ability of a drug to inhibit the reuptake of a neurotransmitter into nerve terminals (synaptosomes). Synaptosomes are isolated from brain tissue and incubated with a radiolabeled neurotransmitter (e.g., [3H]5-HT, [3H]NE, or [3H]DA) in the presence of varying concentrations of the TRI. The amount of radioactivity taken up by the synaptosomes is measured, and the concentration of the TRI that inhibits 50% of the uptake is the IC50 value.

Synaptosomal_Uptake_Workflow start Start isolate Isolate synaptosomes from brain tissue start->isolate incubate Incubate synaptosomes with radiolabeled neurotransmitter and varying concentrations of TRI isolate->incubate terminate Terminate uptake by rapid filtration and washing incubate->terminate quantify Quantify radioactivity within synaptosomes terminate->quantify analyze Analyze data to determine IC50 quantify->analyze end End analyze->end

Caption: Workflow for a synaptosomal uptake assay.

Discussion and Conclusion

The landscape of triple reuptake inhibitors is diverse, with each compound exhibiting a unique profile of potencies for the serotonin, norepinephrine, and dopamine transporters. This variability in binding affinities likely translates to differences in clinical efficacy and side-effect profiles. For instance, a TRI with higher potency for NET and DAT might be more effective for symptoms of fatigue and anhedonia, while a more SERT-potent compound could be more beneficial for anxiety.

While specific quantitative data for this compound's binding affinities are not yet in the public domain, its classification as a triple reuptake inhibitor places it in a class of compounds with the potential for a broad spectrum of action.[1][2] As more preclinical and clinical data for this compound become available, a more direct and quantitative comparison with other TRIs will be possible. Researchers and drug development professionals should continue to monitor the progress of this compound and other emerging TRIs, as they may offer new therapeutic options for a range of CNS disorders. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and comparison of these promising compounds.

References

Comparative Analysis of Cendifensine's Potency at SERT, NET, and DAT: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of monoamine transporter inhibition is crucial for the development of next-generation neurological and psychiatric therapeutics. This guide provides a framework for the comparative analysis of Cendifensine's potency at the serotonin (B10506) transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine (B1211576) transporter (DAT), alongside established monoamine reuptake inhibitors.

As of late 2025, specific quantitative binding affinity data (Kᵢ or IC₅₀ values) for this compound (also known as NOE-115) at SERT, NET, and DAT are not publicly available in peer-reviewed literature. This compound is a monoamine reuptake inhibitor that has been investigated for conditions such as vasomotor symptoms associated with menopause. To facilitate future comparative research, this guide presents a template for analysis, utilizing publicly available data for well-characterized monoamine reuptake inhibitors: Bupropion, Sertraline, and Venlafaxine.

Quantitative Comparison of Monoamine Reuptake Inhibitors

The binding affinity of a compound for a transporter is typically expressed by the inhibition constant (Kᵢ), with a lower Kᵢ value indicating a higher binding affinity. The following table summarizes the Kᵢ values for selected comparator compounds at human SERT, NET, and DAT. This structure is intended to serve as a template for the inclusion of this compound data when it becomes available.

CompoundSERT Kᵢ (nM)NET Kᵢ (nM)DAT Kᵢ (nM)Primary Mechanism
This compound Data Not AvailableData Not AvailableData Not AvailableTriple Reuptake Inhibitor
Bupropion >10,000~1400~2800NDRI
Sertraline ~0.29 - 3.3Data variesData variesSSRI
Venlafaxine ~82~2480~7647SNRI

Note: Kᵢ values can vary between studies due to different experimental conditions. The data presented here are representative values from available literature.

Visualizing Transporter Affinity Profiles

The following diagram illustrates a hypothetical binding profile for a triple reuptake inhibitor like this compound, showcasing a balanced affinity for SERT, NET, and DAT, in contrast to the more selective profiles of the comparator compounds.

G cluster_this compound This compound (Hypothetical) cluster_bupropion Bupropion cluster_sertraline Sertraline cluster_venlafaxine Venlafaxine This compound This compound C_SERT SERT This compound->C_SERT High Affinity C_NET NET This compound->C_NET High Affinity C_DAT DAT This compound->C_DAT High Affinity Bupropion Bupropion B_NET NET Bupropion->B_NET Moderate Affinity B_DAT DAT Bupropion->B_DAT Moderate Affinity B_SERT SERT Bupropion->B_SERT Low Affinity Sertraline Sertraline S_SERT SERT Sertraline->S_SERT Very High Affinity S_DAT DAT Sertraline->S_DAT Low Affinity S_NET NET Sertraline->S_NET Low Affinity Venlafaxine Venlafaxine V_SERT SERT Venlafaxine->V_SERT High Affinity V_NET NET Venlafaxine->V_NET Low Affinity V_DAT DAT Venlafaxine->V_DAT Very Low Affinity

Comparative binding affinities at monoamine transporters.

Experimental Protocols: Radioligand Binding Assay

The determination of Kᵢ values for a test compound at monoamine transporters is typically performed using in vitro competitive radioligand binding assays. This method measures the ability of the test compound to displace a specific radiolabeled ligand from its target transporter.

Objective

To determine the binding affinity (Kᵢ) of a test compound (e.g., this compound) for the human serotonin (hSERT), norepinephrine (hNET), and dopamine (hDAT) transporters.

Materials
  • Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing hSERT, hNET, or hDAT.

  • Radioligands:

    • For hSERT: [³H]Citalopram or [³H]Paroxetine

    • For hNET: [³H]Nisoxetine or [³H]Mazindol

    • For hDAT: [³H]WIN 35,428 or [³H]GBR-12935

  • Test Compound: this compound

  • Reference Compounds: Known selective inhibitors for each transporter for determination of non-specific binding (e.g., Citalopram for SERT, Desipramine for NET, GBR-12909 for DAT).

  • Buffers: Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) and Wash buffer (ice-cold assay buffer).

  • Equipment: Cell culture supplies, centrifuge, homogenizer, 96-well microplates, cell harvester with glass fiber filters, and a liquid scintillation counter.

Procedure
  • Membrane Preparation: a. Culture cells expressing the transporter of interest to high confluency. b. Harvest cells and centrifuge to obtain a cell pellet. c. Resuspend the pellet in ice-cold lysis buffer and homogenize. d. Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the cell membranes. e. Resuspend the membrane pellet in assay buffer, determine the protein concentration, and store at -80°C.

  • Binding Assay: a. In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and various concentrations of the test compound. b. Total Binding: Add assay buffer, radioligand solution, and membrane preparation. c. Non-specific Binding: Add a high concentration of the appropriate reference compound, radioligand solution, and membrane preparation. d. Test Compound: Add serial dilutions of the test compound, radioligand solution, and membrane preparation. e. Incubate the plate at a specified temperature (e.g., room temperature or 25°C) for a duration sufficient to reach equilibrium (typically 60-120 minutes).

  • Filtration and Quantification: a. Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. b. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand. c. Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

Data Analysis
  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

  • Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is the equilibrium dissociation constant of the radioligand for the transporter.

The following diagram outlines the workflow for a typical in vitro transporter binding assay.

G start Start cell_culture Cell Culture (HEK293 cells expressing hSERT, hNET, or hDAT) start->cell_culture membrane_prep Membrane Preparation (Homogenization & Centrifugation) cell_culture->membrane_prep assay_setup Assay Setup in 96-well Plate (Total, Non-specific, Test Compound) membrane_prep->assay_setup incubation Incubation with Radioligand assay_setup->incubation filtration Rapid Filtration (Separate bound from free radioligand) incubation->filtration quantification Quantification (Scintillation Counting) filtration->quantification data_analysis Data Analysis (IC50 and Ki determination) quantification->data_analysis end End data_analysis->end

Workflow for in vitro transporter binding assay.

Cendifensine vs. Placebo in a Model of Menopausal Vasomotor Symptoms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of cindefensine and placebo for the treatment of menopausal vasomotor symptoms (VMS), commonly known as hot flashes and night sweats. As of the latest available data, no direct placebo-controlled clinical trials for cindefensine have been publicly released. Therefore, this comparison utilizes data from a Phase 2a open-label study of cindefensine and historical data from meta-analyses of placebo performance in numerous clinical trials for VMS.

Efficacy Data

Cendifensine Clinical Trial Results

The following table summarizes the efficacy data from the Phase 2a open-label study (NOE-PPM-201) of cindefensine in menopausal women experiencing moderate-to-severe VMS[1][2].

Outcome MeasureThis compound (30 mg daily)Duration
Mean reduction in daily frequency of moderate-to-severe hot flashes92.3% (mean reduction of 12.3 daily hot flashes)12 Weeks
Mean reduction in VMS severity59.2% (mean reduction of 1.4)12 Weeks
Median reduction in weight2.5 kg12 Weeks
Additional improvementsMood, food cravings, and fatigue12 Weeks

Note: The treatment benefits for the 60 mg cohort were reported to be similar to the 30 mg cohort. The p-value for the reduction in frequency and severity was reported as <0.001.

Placebo Performance in VMS Clinical Trials

The placebo effect in clinical trials for menopausal vasomotor symptoms is well-documented and substantial. The following table summarizes typical placebo response rates from meta-analyses and pooled analyses of randomized controlled trials.

Outcome MeasureTypical Placebo ResponseDurationSource
Mean reduction in hot flash frequency21% to 58%8-12 Weeks[3][4]
Mean reduction in VMS frequency (non-hormonal therapies)-5.44 episodes per day12 Weeks[5]
Mean reduction in VMS severity score-0.3612 Weeks[5]
Percentage of participants with at least a 50% reduction in hot flash scores37%Not Specified[3]

Experimental Protocols

This compound Phase 2a Study (NOE-PPM-201)

Study Design: A 12-week, open-label, multicenter Phase 2a study[1][6].

Participant Population: 35 menopausal women experiencing at least seven moderate-to-severe hot flashes per day[1][2].

Intervention: Participants received target doses of either 30 mg or 60 mg of cindefensine daily[1][2].

Outcome Measures:

  • Primary: Safety, tolerability, and efficacy of cindefensine on VMS frequency and severity[1].

  • Secondary: Changes in associated symptoms including mood, food cravings, fatigue, and weight[1].

Standard Placebo-Controlled VMS Trial Protocol (Representative Example)

Study Design: A 12-week, randomized, double-blind, placebo-controlled, parallel-group, multicenter study[7].

Participant Population: Healthy postmenopausal women (aged 40-65 years) with moderate to severe VMS (minimum of 7-8 per day or 50 per week)[5][8].

Screening Period: A screening period of up to 35 days to collect baseline VMS frequency and severity data, often using a daily diary[7].

Intervention: Participants are randomized to receive a specific dose of the investigational drug or a matching placebo, taken daily for 12 weeks[7].

Outcome Measures:

  • Co-Primary: Mean change from baseline in the frequency and severity of moderate to severe VMS at week 4 and week 12[5].

  • Data Analysis: An analysis of covariance (ANCOV) model is typically used with treatment group, pooled center, and smoking status as factors, and baseline measurements as covariates[7].

Mechanism of Action and Experimental Workflow

Proposed Mechanism of Action of this compound

This compound is a novel, broad-spectrum monoamine modulator. It is designed to rebalance (B12800153) and selectively enhance the activity of serotonin, norepinephrine, and dopamine[1][2]. This modulation is believed to address the temperature dysregulation that underlies vasomotor symptoms in menopause.

G cluster_0 This compound Action cluster_1 Neurotransmitter Rebalancing cluster_2 Therapeutic Effect This compound This compound Monoamine_Modulation Broad-Spectrum Monoamine Modulation This compound->Monoamine_Modulation Serotonin Serotonin Monoamine_Modulation->Serotonin Norepinephrine Norepinephrine Monoamine_Modulation->Norepinephrine Dopamine Dopamine Monoamine_Modulation->Dopamine Temperature_Regulation Improved Temperature Dysregulation Serotonin->Temperature_Regulation Norepinephrine->Temperature_Regulation Dopamine->Temperature_Regulation VMS_Reduction Reduction in Vasomotor Symptoms Temperature_Regulation->VMS_Reduction

Caption: Proposed mechanism of action of cindefensine.

This compound Phase 2a Experimental Workflow

The following diagram illustrates the workflow of the NOE-PPM-201 clinical trial.

G Start Start Screening Screening of Menopausal Women (≥7 moderate-to-severe VMS/day) Start->Screening Enrollment Enrollment (n=35) Screening->Enrollment Treatment 12-Week Open-Label Treatment (this compound 30mg or 60mg daily) Enrollment->Treatment Assessment Assessment of: - VMS Frequency & Severity - Mood, Cravings, Fatigue, Weight - Safety & Tolerability Treatment->Assessment Data_Analysis Data Analysis Assessment->Data_Analysis End End Data_Analysis->End

References

Independent Verification of Cendifensine's Preclinical Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical efficacy of Cendifensine with alternative dopamine-norepinephrine reuptake inhibitors (DNRIs), supported by available experimental data. Due to the limited publicly available preclinical data on this compound in classic antidepressant screening models, this guide will focus on its neurochemical profile in comparison to the well-documented behavioral effects of other DNRIs, namely bupropion (B1668061) and nomifensine (B1679830).

Mechanism of Action: Monoamine Reuptake Inhibition

This compound, bupropion, and nomifensine all exert their primary pharmacological effects by inhibiting the reuptake of dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE) in the synaptic cleft, leading to an increase in the extracellular concentrations of these neurotransmitters. This enhanced monoaminergic neurotransmission is believed to underlie their therapeutic effects.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_Vesicle Dopamine Vesicle DA Dopamine DA_Vesicle->DA Release NE_Vesicle Norepinephrine Vesicle NE Norepinephrine NE_Vesicle->NE Release DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) DA->DAT Reuptake DA_Receptor Dopamine Receptor DA->DA_Receptor Binding NE->NET Reuptake NE_Receptor Norepinephrine Receptor NE->NE_Receptor Binding This compound This compound This compound->DAT Inhibition This compound->NET Inhibition Bupropion Bupropion Bupropion->DAT Inhibition Bupropion->NET Inhibition Nomifensine Nomifensine Nomifensine->DAT Inhibition Nomifensine->NET Inhibition

Figure 1: Monoamine Reuptake Inhibition Pathway

Preclinical Efficacy Comparison

The following table summarizes the available preclinical data for this compound and its comparators. It is important to note the absence of direct antidepressant-like behavioral data for this compound in the public domain.

CompoundTestSpeciesDoses TestedKey Findings
This compound In vitro Transporter Inhibition--IC50 (nM): NET: 6, DAT: 38, SERT: 83.[1][2]
In vivo MicrodialysisRat-Slow onset of increase in extracellular dopamine in the nucleus accumbens.[1]
Bupropion Forced Swim TestRat10, 20, 40 mg/kgSignificantly decreased immobility time.[3][4]
Forced Swim TestMouse20, 40 mg/kgSignificantly reduced immobility time in a dose-dependent manner.[5]
Nomifensine Tail Suspension TestMouse-Decreased the duration of immobility.

Note: Direct comparative studies of this compound against bupropion and nomifensine in these preclinical models are not publicly available. The data presented is a compilation from separate studies.

Experimental Protocols

Forced Swim Test (FST)

The Forced Swim Test is a widely used behavioral assay to screen for potential antidepressant efficacy.

cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Cylinder Cylinder filled with water (23-25°C) Habituation Day 1: 15-minute habituation swim DrugAdmin Day 2: Drug administration (e.g., 30-60 min prior to test) Habituation->DrugAdmin Test Day 2: 5-minute test swim DrugAdmin->Test Record Video record the test session Test->Record Scoring Score duration of immobility Record->Scoring Comparison Compare immobility time between drug-treated and vehicle groups Scoring->Comparison

Figure 2: Forced Swim Test Experimental Workflow

Methodology:

  • Apparatus: A transparent glass or plastic cylinder (typically 40-50 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 15-20 cm, making it impossible for the animal to escape or touch the bottom.

  • Habituation (Day 1): Rodents are individually placed in the cylinder for a 15-minute habituation session. This initial exposure leads to a baseline level of immobility in the subsequent test.

  • Test Session (Day 2): 24 hours after habituation, the animals are administered the test compound or vehicle. Following the appropriate absorption period (typically 30-60 minutes), they are placed back into the swim cylinder for a 5-minute test session.

  • Data Collection: The entire 5-minute session is recorded, and the duration of immobility (the time the animal spends floating with only minimal movements to keep its head above water) is scored by a trained observer blind to the treatment conditions.

  • Interpretation: A significant reduction in immobility time in the drug-treated group compared to the vehicle group is indicative of antidepressant-like activity.

Tail Suspension Test (TST)

The Tail Suspension Test is another common behavioral paradigm for assessing antidepressant-like effects in mice.

Methodology:

  • Apparatus: A mouse is suspended by its tail from a horizontal bar or a ledge using adhesive tape, at a height where it cannot escape or hold onto any surfaces.

  • Procedure: The mouse is suspended for a 6-minute period.

  • Data Collection: The entire session is typically video-recorded. A trained observer, blind to the experimental conditions, scores the total duration of immobility. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.

  • Interpretation: A significant decrease in the duration of immobility in the drug-treated group compared to the vehicle-treated group suggests potential antidepressant efficacy.

Discussion and Conclusion

While direct preclinical evidence for this compound's efficacy in established animal models of depression is lacking in the public domain, its neurochemical profile provides a basis for inferring potential antidepressant activity. This compound is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) with a notable affinity for the norepinephrine and dopamine transporters.[2] This mechanism is shared with bupropion and nomifensine, both of which have demonstrated antidepressant-like effects in the forced swim test by reducing immobility time.[3][4][5]

Specifically, bupropion has been shown to significantly decrease the duration of immobility in both rats and mice in the forced swim test.[3][4][5] This effect is linked to its ability to increase extracellular dopamine concentrations in brain regions like the nucleus accumbens.[3]

Given this compound's potent inhibition of norepinephrine and dopamine reuptake, it is plausible that it would also exhibit antidepressant-like effects in these preclinical models. The slower onset of dopamine efflux observed with this compound compared to stimulants might suggest a different therapeutic and side-effect profile.[1]

References

A Comparative Analysis of Cendifensine and Existing Pharmacotherapies for Binge Eating Disorder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Binge Eating Disorder (BED) is the most prevalent eating disorder, characterized by recurrent episodes of consuming large quantities of food accompanied by a sense of loss of control. While psychotherapy is a cornerstone of treatment, pharmacotherapy plays a crucial role in managing BED symptoms. This guide provides a comparative analysis of Cendifensine, a novel investigational agent, and established treatments for BED, including the FDA-approved lisdexamfetamine (B1249270), as well as topiramate, naltrexone/bupropion (B1668061), and Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs). This analysis is based on available preclinical and clinical data, focusing on mechanisms of action, efficacy, and experimental protocols. It is important to note that the development of this compound (centanafadine) for binge-eating disorder has been discontinued (B1498344).[1]

Mechanisms of Action: A Comparative Overview

The pharmacological treatment of BED targets various neurobiological pathways implicated in impulse control, reward processing, and appetite regulation.

This compound (Centanafadine) is a triple reuptake inhibitor, modulating the levels of norepinephrine (B1679862), dopamine (B1211576), and serotonin in the synaptic cleft.[1][2] This broad-spectrum mechanism is hypothesized to address the complex neurochemical dysregulation in BED by enhancing cognitive control over eating behaviors and reducing the rewarding aspects of binge eating.

Lisdexamfetamine (Vyvanse®) , a prodrug of dextroamphetamine, is a central nervous system stimulant.[3] Its primary mechanism in BED is thought to involve the inhibition of dopamine and norepinephrine reuptake, leading to increased levels of these neurotransmitters in the prefrontal cortex.[3][4] This action is believed to enhance executive function, improve impulse control, and reduce the saliency of food cues.[4][5][6]

Topiramate , an anticonvulsant, exhibits a multi-modal mechanism of action. It enhances the activity of the inhibitory neurotransmitter GABA, antagonizes glutamate (B1630785) receptors, and modulates voltage-gated sodium and calcium channels.[7][8] In the context of BED, its efficacy is thought to stem from reducing the rewarding properties of food and decreasing general impulsivity.[9]

Naltrexone/Bupropion is a combination therapy that targets the hypothalamic melanocortin system and the mesolimbic dopamine pathway. Bupropion, a dopamine and norepinephrine reuptake inhibitor, stimulates pro-opiomelanocortin (POMC) neurons, while naltrexone, an opioid antagonist, blocks the inhibitory feedback loop on these neurons.[10][11] This synergistic action is believed to reduce appetite and food cravings.[10][11][12]

Selective Serotonin Reuptake Inhibitors (SSRIs) , such as fluoxetine (B1211875) and sertraline, primarily function by blocking the reuptake of serotonin, thereby increasing its availability in the brain.[13][14] The therapeutic effect of SSRIs in BED is thought to be related to their ability to improve mood, reduce obsessive-compulsive behaviors, and potentially modulate appetite.[14][15]

Comparative Efficacy: A Summary of Clinical Trial Data

Direct head-to-head clinical trials comparing this compound with other BED treatments are unavailable due to its discontinued development for this indication. The following tables summarize key findings from placebo-controlled trials for each medication.

Table 1: this compound (Centanafadine) - Phase 2 Binge Eating Disorder Trial (NCT05113953 - Information based on trial protocol as the trial was discontinued)

Outcome MeasureThis compound (200 mg/day)This compound (400 mg/day)Placebo
Primary Outcome: Change in number of binge eating days per weekData Not AvailableData Not AvailableData Not Available
Secondary Outcomes:
CGI-S ScoreData Not AvailableData Not AvailableData Not Available
EDE-Q Global ScoreData Not AvailableData Not AvailableData Not Available

Source: ClinicalTrials.gov NCT05113953[16][17]

Table 2: Lisdexamfetamine - Pivotal Phase 3 Trials (11-week studies)

Outcome MeasureLisdexamfetamine (50-70 mg/day)Placebo
Binge Eating Abstinence Rate 36-40%13-14%
Reduction in Binge Eating Days/Week Significant ReductionLess Significant Reduction
Weight Loss Modest Weight LossMinimal Weight Change

Source: McElroy SL, et al. JAMA Psychiatry. 2015; Hudson JI, et al. Int J Eat Disord. 2017.[18]

Table 3: Topiramate - Randomized, Placebo-Controlled Trial (14 weeks)

Outcome MeasureTopiramate (up to 600 mg/day)Placebo
Reduction in Binge Frequency 94%46%
Reduction in Binge Day Frequency 93%46%
Mean Weight Loss (Completers) 5.9 kg-

Source: McElroy SL, et al. Am J Psychiatry. 2003.[8]

Table 4: Naltrexone/Bupropion - Randomized Double-Blind Placebo-Controlled Trial

Outcome MeasureNaltrexone/BupropionPlacebo
Binge-Eating Remission Rate 31.3%17.7%
Weight Loss Significantly greater than placebo-

Source: Grilo CM, et al. Am J Psychiatry. 2022.[10]

Table 5: SSRIs (Fluoxetine) - Placebo-Controlled Trial

Outcome MeasureFluoxetine (60 mg/day)Placebo
Reduction in Binge Frequency Modest Reduction-
Weight Loss No Significant Weight Loss-

Source: Grilo CM, et al. Obesity Research. 2005.[19]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below are representative experimental protocols for the cited studies.

This compound Phase 2 Trial Protocol (NCT05113953)
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[16]

  • Participants: Adults aged 18-65 with a primary diagnosis of moderate to severe BED according to DSM-5 criteria, with at least 2 binge eating days per week for the 6 months prior to screening.[17]

  • Intervention: Participants were to be randomized to receive either this compound SR (200 mg or 400 mg total daily dose) or a matching placebo, administered orally twice daily for 8 weeks.[16][17]

  • Primary Outcome Measure: The primary efficacy endpoint was the change from baseline in the number of binge eating days per week.[16]

  • Secondary Outcome Measures: Included changes in the Clinical Global Impression - Severity (CGI-S) scale and the Eating Disorder Examination Questionnaire (EDE-Q) global score.[16]

Lisdexamfetamine Phase 3 Trial Protocol
  • Study Design: Two pivotal, 11-week, multicenter, randomized, double-blind, placebo-controlled trials.[18]

  • Participants: Adults with a diagnosis of moderate to severe BED.

  • Intervention: Participants were randomized to receive either lisdexamfetamine (target doses of 50 or 70 mg/day) or placebo.

  • Primary Outcome Measure: The primary efficacy endpoint was the change from baseline in the number of binge-eating days per week at week 11.[20]

  • Secondary Outcome Measures: Included the proportion of patients achieving 4-week binge cessation and changes in the CGI-S score.[20]

Visualization of Pathways and Workflows

Signaling Pathways

BED_Pharmacotherapy_Pathways cluster_this compound This compound cluster_lisdexamfetamine Lisdexamfetamine cluster_topiramate Topiramate cluster_naltrexone_bupropion Naltrexone/Bupropion cluster_ssris SSRIs This compound This compound NE_Reuptake_Inhibition NE_Reuptake_Inhibition This compound->NE_Reuptake_Inhibition DA_Reuptake_Inhibition DA_Reuptake_Inhibition This compound->DA_Reuptake_Inhibition SERT_Reuptake_Inhibition SERT_Reuptake_Inhibition This compound->SERT_Reuptake_Inhibition Reduced_Binge_Eating Reduced_Binge_Eating NE_Reuptake_Inhibition->Reduced_Binge_Eating Improved_Impulse_Control Improved_Impulse_Control NE_Reuptake_Inhibition->Improved_Impulse_Control DA_Reuptake_Inhibition->Reduced_Binge_Eating DA_Reuptake_Inhibition->Improved_Impulse_Control SERT_Reuptake_Inhibition->Reduced_Binge_Eating SERT_Reuptake_Inhibition->Improved_Impulse_Control Lisdexamfetamine Lisdexamfetamine Dextroamphetamine Dextroamphetamine Lisdexamfetamine->Dextroamphetamine Metabolism Dextroamphetamine->NE_Reuptake_Inhibition Dextroamphetamine->DA_Reuptake_Inhibition Topiramate Topiramate GABA_Enhancement GABA_Enhancement Topiramate->GABA_Enhancement Glutamate_Antagonism Glutamate_Antagonism Topiramate->Glutamate_Antagonism GABA_Enhancement->Reduced_Binge_Eating GABA_Enhancement->Improved_Impulse_Control Glutamate_Antagonism->Reduced_Binge_Eating Glutamate_Antagonism->Improved_Impulse_Control Bupropion Bupropion POMC_Stimulation POMC_Stimulation Bupropion->POMC_Stimulation POMC_Stimulation->Reduced_Binge_Eating POMC_Stimulation->Improved_Impulse_Control Naltrexone Naltrexone Opioid_Receptor_Antagonism Opioid_Receptor_Antagonism Naltrexone->Opioid_Receptor_Antagonism Opioid_Receptor_Antagonism->POMC_Stimulation Blocks Inhibition SSRIs SSRIs SSRIs->SERT_Reuptake_Inhibition Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis Screening Patient Screening (DSM-5 Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline_Assessment Baseline Assessment (Binge Frequency, CGI-S, EDE-Q) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Treatment_Arm_A Drug A (e.g., this compound) Randomization->Treatment_Arm_A Treatment_Arm_B Drug B (e.g., Placebo) Randomization->Treatment_Arm_B Weekly_Assessments Weekly Assessments (Binge Diaries, Adverse Events) Treatment_Arm_A->Weekly_Assessments Weekly_assessments Weekly_assessments Treatment_Arm_B->Weekly_assessments End_of_Treatment_Assessment End of Treatment Assessment Weekly_Assessments->End_of_Treatment_Assessment Data_Analysis Data Analysis (Primary & Secondary Endpoints) End_of_Treatment_Assessment->Data_Analysis

References

Safety Operating Guide

Essential Safety and Handling Precautions for Cendifensine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of this writing, a specific Material Safety Data Sheet (MSDS) for Cendifensine is not publicly available. The following guidelines are based on best practices for handling potent pharmaceutical compounds and research chemicals of a similar nature. This compound is a monoamine reuptake inhibitor and is structurally related to amphetamines and cathinones, warranting a cautious approach to handling.[1][2] Researchers should always perform a risk assessment before beginning work and consult with their institution's Environmental Health and Safety (EHS) department.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The focus is on procedural, step-by-step guidance to ensure safe handling, from receipt of the compound to its disposal.

Personal Protective Equipment (PPE)

Due to the potent nature of this compound, a comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for various laboratory activities.

Activity Recommended Personal Protective Equipment (PPE)
Handling Solid Compound (Weighing, Aliquoting) - Primary Containment: Chemical fume hood or ventilated balance enclosure.- Gloves: Double-gloving with nitrile gloves.[3]- Eye Protection: Safety glasses with side shields or chemical splash goggles.[4]- Body Protection: A lab coat, fully buttoned.[5]- Respiratory Protection: An N95 or higher-rated respirator is recommended, especially for tasks that may generate dust.
Preparing Solutions - Primary Containment: Chemical fume hood.- Gloves: Double-gloving with nitrile gloves.- Eye Protection: Chemical splash goggles.[4]- Body Protection: A lab coat, fully buttoned.
Administering to Animals or Cell Cultures - Primary Containment: Biosafety cabinet (if working with cell cultures) or appropriate ventilated enclosure.- Gloves: Nitrile gloves.- Eye Protection: Safety glasses with side shields.- Body Protection: A lab coat.
Cleaning and Decontamination - Gloves: Heavy-duty nitrile or butyl rubber gloves.- Eye Protection: Chemical splash goggles.- Body Protection: A lab coat or chemical-resistant apron.- Respiratory Protection: Consider a respirator with organic vapor cartridges if using volatile cleaning solvents.
Operational Plans

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.

  • The storage container should be clearly labeled with the compound name, concentration, date received, and any hazard warnings.

Weighing:

  • Always weigh solid this compound within a chemical fume hood or a ventilated balance enclosure to minimize the risk of inhalation.

  • Use dedicated spatulas and weighing papers.

  • Clean the balance and surrounding area thoroughly after each use.

Disposal Plan

All waste contaminated with this compound, including empty containers, used PPE, and cleaning materials, should be disposed of as hazardous chemical waste. Follow your institution's specific guidelines for hazardous waste disposal. Do not dispose of this compound down the drain or in regular trash.

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol provides a step-by-step guide for safely preparing a stock solution of this compound.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microcentrifuge tubes

  • Pipettes and sterile tips

  • Vortex mixer

Procedure:

  • Don appropriate PPE: Put on a lab coat, double nitrile gloves, and chemical splash goggles.

  • Prepare the workspace: Work within a certified chemical fume hood.

  • Weigh the this compound:

    • Tare a clean microcentrifuge tube on a calibrated analytical balance inside the fume hood.

    • Carefully add the desired amount of solid this compound to the tube using a dedicated spatula.

    • Record the exact weight.

  • Calculate the required solvent volume: Based on the weight of this compound and its molecular weight (286.20 g/mol )[6], calculate the volume of DMSO needed to achieve a 10 mM concentration.

  • Dissolve the compound:

    • Using a calibrated pipette, add the calculated volume of DMSO to the microcentrifuge tube containing the this compound.

    • Cap the tube securely.

    • Vortex the tube until the solid is completely dissolved.

  • Label and store:

    • Clearly label the tube with "this compound," "10 mM in DMSO," the date of preparation, and your initials.

    • Store the stock solution at -20°C or as recommended by the supplier.

  • Decontaminate:

    • Wipe down the work area within the fume hood with an appropriate cleaning solvent (e.g., 70% ethanol).

    • Dispose of all contaminated materials (e.g., pipette tips, weighing paper, gloves) in the designated hazardous waste container.

  • Doff PPE: Remove your PPE in the correct order to avoid contamination.

  • Wash hands: Wash your hands thoroughly with soap and water.

Mandatory Visualizations

This compound Spill Response Workflow

SpillResponse This compound Spill Response Workflow cluster_InitialActions Immediate Actions cluster_Assessment Assess the Spill cluster_SmallSpill Small Spill Cleanup cluster_LargeSpill Large Spill Response Evacuate Evacuate the immediate area Alert Alert others and your supervisor AssessSize Determine the size and nature of the spill Evacuate->AssessSize Isolate Isolate the spill area SmallSpill Small Spill (Manageable by lab personnel) AssessSize->SmallSpill Small LargeSpill Large Spill (Requires EHS assistance) AssessSize->LargeSpill Large DonPPE Don appropriate PPE (double gloves, goggles, lab coat, respirator) SmallSpill->DonPPE ContactEHS Contact Environmental Health & Safety (EHS) LargeSpill->ContactEHS Contain Contain the spill with absorbent material DonPPE->Contain Neutralize Apply appropriate neutralizer (if applicable) Contain->Neutralize Collect Collect absorbed material into a hazardous waste bag Neutralize->Collect Decontaminate Decontaminate the area with a suitable solvent Collect->Decontaminate Dispose Dispose of all waste as hazardous Decontaminate->Dispose AwaitInstructions Await instructions from EHS ContactEHS->AwaitInstructions ProvideInfo Provide information on the spilled substance AwaitInstructions->ProvideInfo

Caption: Workflow for responding to a this compound spill.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.